molecular formula C14H22ClNO B2471947 (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride CAS No. 2320953-22-6

(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride

カタログ番号: B2471947
CAS番号: 2320953-22-6
分子量: 255.79
InChIキー: JQTWASUNLACDKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride is a chemical compound of significant interest in medicinal chemistry research, primarily serving as a versatile synthetic intermediate. Its structure, featuring a piperidine ring substituted with a hydroxymethyl group and a 3-methylbenzyl moiety, is a privileged scaffold in the design of biologically active molecules . Piperidine derivatives are recognized as critical building blocks in the pharmaceutical industry and are found in over twenty classes of approved drugs . This compound is particularly valuable for constructing more complex molecules aimed at probing biological pathways. Structurally similar 1,4-disubstituted piperidines have demonstrated notable pharmacological activities in scientific studies. For instance, research has identified analogs with high selectivity and potent activity against resistant strains of Plasmodium falciparum , highlighting the potential of this chemical class in antimalarial drug discovery . Furthermore, the piperidine motif is a common feature in compounds investigated as NLRP3 inflammasome inhibitors, which are relevant for treating various inflammatory diseases , and as agonists for targets like GPR119, explored for metabolic disorders . The presence of the hydroxymethyl group provides a handle for further chemical modification, allowing researchers to link the piperidine core to other pharmacophores or fine-tune the compound's physicochemical properties. This makes (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride a flexible starting point in multi-step synthetic routes for developing novel therapeutic candidates . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

特性

IUPAC Name

[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-12-3-2-4-14(9-12)10-15-7-5-13(11-16)6-8-15;/h2-4,9,13,16H,5-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTWASUNLACDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Profiling of (1-(3-Methylbenzyl)piperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride is a highly versatile, functionalized N-benzylpiperidine derivative. In modern medicinal chemistry, the N-benzylpiperidine scaffold is recognized as a "privileged structure," most notably serving as the primary pharmacophore in acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative disorders such as Alzheimer's disease . This whitepaper provides a comprehensive technical guide on the physicochemical properties, strategic synthesis, and pharmacological application of this compound, designed for researchers engaged in central nervous system (CNS) drug discovery workflows.

Chemical Structure & Physicochemical Profiling

The compound consists of a piperidine ring substituted at the 4-position with a hydroxymethyl group and at the 1-position (nitrogen) with a 3-methylbenzyl group. It is isolated as a hydrochloride salt. The 3-methyl substitution on the benzyl ring introduces specific steric and lipophilic parameters that enhance binding affinity within hydrophobic enzyme pockets, while the hydroxymethyl group provides a critical vector for hydrogen bonding or subsequent synthetic functionalization (e.g., esterification or carbamylation).

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Strategic Significance
Molecular Formula C14H21NO • HClDefines the exact stoichiometric mass required for precise assay preparation.
Molecular Weight 255.78 g/mol Low MW ensures adherence to Lipinski's Rule of 5, allowing room for further functionalization.
LogP (Estimated) ~2.5 (Free Base)Optimal lipophilicity range (2.0-3.0) for passive blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 23.47 ŲLow TPSA (< 90 Ų) facilitates excellent CNS permeability.
pKa (Piperidine Amine) ~9.5Ensures protonation at physiological pH (7.4), critical for cation-pi interactions at target sites.
Physical State Crystalline SolidThe HCl salt form guarantees long-term thermodynamic stability and aqueous solubility for assays.

Mechanistic Role in Drug Design

The N-benzylpiperidine moiety is a well-documented pharmacophore for targeting the cholinergic system. As demonstrated in the design of cholinesterase inhibitors, the protonated piperidine nitrogen and the benzyl ring interact synergistically with the Catalytic Anionic Site (CAS) of AChE . The protonated amine engages in a strong cation-pi interaction with the indole ring of Trp86, while the 3-methylbenzyl group participates in pi-pi stacking. The 4-hydroxymethyl group extends towards the Peripheral Anionic Site (PAS) or the mid-gorge, offering a hydrogen-bond donor/acceptor that stabilizes the ligand-enzyme complex.

BindingDynamics N_Benzyl 3-Methylbenzyl Moiety CAS Catalytic Anionic Site (Trp86 / Phe338) N_Benzyl->CAS pi-pi Stacking Piperidine Protonated Piperidine Piperidine->CAS Cation-pi Interaction Hydroxyl Hydroxymethyl Moiety PAS Peripheral Anionic Site (Tyr72 / Asp74) Hydroxyl->PAS Hydrogen Bonding

Pharmacophore binding dynamics of the compound within the AChE active site.

Strategic Synthetic Methodology

The synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride is optimally achieved via a reductive amination pathway rather than direct alkylation. Reductive amination is chosen because it prevents the over-alkylation (quaternization) of the secondary amine, ensuring a high-purity tertiary amine product. The subsequent conversion to the hydrochloride salt using anhydrous 4M HCl in dioxane prevents the hydrolysis of the product and yields a highly crystalline, stable solid suitable for biological evaluation.

SynthesisWorkflow A Piperidin-4-ylmethanol (Amine) C Imine Intermediate (Transient) A->C DCM, rt Condensation B 3-Methylbenzaldehyde (Aldehyde) B->C D Free Base Product (Extraction) C->D NaBH(OAc)3 Reductive Amination E HCl Salt Formation (Crystallization) D->E 4M HCl in Dioxane Precipitation

Synthetic workflow for (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride.

Experimental Protocols

Protocol 1: Chemical Synthesis & Validation

Objective: Synthesize the target compound with >98% purity, validated through a self-contained analytical feedback loop.

  • Step 1: Imine Formation. Dissolve piperidin-4-ylmethanol (1.0 eq) and 3-methylbenzaldehyde (1.05 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM prevents the premature hydrolysis of the transient imine intermediate back into the starting materials. Stir at room temperature for 2 hours.

  • Step 2: Reduction. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is a mild reducing agent that specifically reduces the imine without reducing the unreacted aldehyde, minimizing the formation of 3-methylbenzyl alcohol side products. Stir for 12 hours.

  • Step 3: In-Process Control (Validation). Perform Thin Layer Chromatography (TLC) (Eluent: 9:1 DCM:MeOH). The disappearance of the starting amine spot validates reaction completion and triggers the work-up phase.

  • Step 4: Work-up and Extraction. Quench the reaction with saturated aqueous NaHCO3 to neutralize excess reducing agent. Extract the free base with DCM. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Step 5: Salt Formation. Dissolve the crude free base in minimal anhydrous diethyl ether. Dropwise, add 4M HCl in dioxane until precipitation ceases.

    • Causality: The anhydrous dioxane/ether system forces the immediate crystallization of the HCl salt, leaving lipophilic impurities dissolved in the supernatant.

  • Step 6: Final Validation. Filter and dry the crystals. Confirm structural integrity via 1H-NMR (look for the disappearance of the aldehyde proton at ~10 ppm and the appearance of benzylic CH2 protons at ~3.5 ppm) and LC-MS (m/z [M+H]+ = 220.17).

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman Method)

Objective: Quantify the inhibitory potency (IC50) of the synthesized compound against AChE .

  • Step 1: Reagent Preparation. Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: pH 8.0 is the optimal physiological pH for AChE catalytic activity, ensuring maximum assay sensitivity.

  • Step 2: Compound Dilution. Dissolve the HCl salt in DMSO to create a 10 mM stock. Perform serial dilutions in the buffer.

    • Causality: The pre-formed HCl salt ensures complete aqueous dissolution without the need for excessive DMSO concentrations (>1%), which could denature the enzyme and skew results.

  • Step 3: Incubation. In a 96-well plate, combine 140 µL buffer, 20 µL of the diluted compound, and 20 µL of AChE enzyme solution (0.2 U/mL). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the enzyme's active site before the competitive substrate is introduced.

  • Step 4: Reaction Initiation. Add 10 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 15 mM acetylthiocholine iodide (substrate).

  • Step 5: Kinetic Readout (Validation). Immediately monitor the absorbance at 412 nm using a microplate reader for 5 minutes.

    • Causality: The cleavage of acetylthiocholine yields thiocholine, which reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to uninhibited enzyme activity. Calculate IC50 using non-linear regression analysis.

References

  • Mo, J., Chen, T., Yang, H., Guo, Y., Li, Q., Qiao, Y., Lin, H., Feng, F., & Liu, W. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. URL:[Link]

An In-depth Technical Guide to the Synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways to obtain (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved therapeutic agents. The functionalization of the piperidine ring at the 1- and 4-positions allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, and its pharmacological activity. (1-(3-Methylbenzyl)piperidin-4-yl)methanol, with its combination of a substituted benzyl group and a primary alcohol, serves as a versatile intermediate for the synthesis of more complex molecules, including potential ligands for various biological targets. This guide will detail the most common and efficient methods for its preparation and subsequent conversion to the hydrochloride salt, which often improves solubility and stability.[1]

Synthetic Strategies

The synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol can be primarily achieved through two well-established synthetic routes: Reductive Amination and Direct N-Alkylation . The choice between these pathways often depends on the availability of starting materials, desired scale, and the need to avoid certain reagents or reaction conditions.

Strategy 1: Reductive Amination

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[2][3] This one-pot reaction involves the initial formation of an iminium ion from the condensation of an amine with an aldehyde, followed by in-situ reduction to the corresponding amine. For the synthesis of our target molecule, this involves the reaction of piperidin-4-ylmethanol with 3-methylbenzaldehyde.

A key advantage of this method is the use of mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduce the iminium ion over the starting aldehyde.[1][2] This selectivity minimizes the formation of the corresponding alcohol from the aldehyde as a side product.

Reductive_Amination_Pathway A Piperidin-4-ylmethanol C Iminium Ion Intermediate A->C + B 3-Methylbenzaldehyde B->C D (1-(3-Methylbenzyl)piperidin-4-yl)methanol C->D Reduction (e.g., NaBH(OAc)₃) N_Alkylation_Pathway A Piperidin-4-ylmethanol C (1-(3-Methylbenzyl)piperidin-4-yl)methanol A->C + Base B 3-Methylbenzyl Halide (X = Cl, Br) B->C

Sources

In Vivo Bioavailability and Pharmacokinetic Profiling of (1-(3-Methylbenzyl)piperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride (hereafter referred to as 3-MBPM·HCl ) represents a critical pharmacophore in contemporary neuropharmacology. Benzylpiperidine derivatives are heavily utilized in the design of dual-target cholinesterase (AChE/BChE) inhibitors for Alzheimer's disease [1], as well as in the development of novel adiponectin receptor agonists. While in vitro target affinity is often easily optimized, the in vivo efficacy of these basic amines is frequently bottlenecked by poor oral bioavailability ( F% ) and rapid hepatic clearance.

This whitepaper provides an authoritative, step-by-step technical guide to evaluating the in vivo bioavailability of 3-MBPM·HCl. By detailing the physicochemical rationale, experimental design, and bioanalytical validation, this guide serves as a self-validating framework for pharmacokinetic (PK) profiling in preclinical drug development.

Physicochemical Rationale & Preclinical Strategy

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamentally dictated by its physicochemical properties. For 3-MBPM, the presence of the lipophilic 3-methylbenzyl group and the basic piperidine nitrogen creates a highly permeable but potentially insoluble free base.

Causality in Formulation: We utilize the hydrochloride (HCl) salt form of 3-MBPM rather than the free base. The protonation of the piperidine nitrogen disrupts the crystal lattice energy and dramatically lowers the lipophilicity at gastric pH, ensuring rapid and complete dissolution in the gastrointestinal (GI) tract. Once the compound transitions to the more alkaline environment of the small intestine, the equilibrium shifts back toward the un-ionized free base, maximizing passive transcellular diffusion across the enterocyte membrane.

Table 1: Physicochemical Properties of 3-MBPM·HCl
ParameterValuePharmacokinetic Implication
Molecular Weight 255.78 g/mol (Salt)Favorable for rapid passive diffusion (<500 Da).
LogP (Free Base) ~2.5Optimal lipophilicity for intestinal permeability and BBB crossing.
pKa (Piperidine) ~9.5Highly ionized in stomach; partially un-ionized in intestine.
Aqueous Solubility >10 mg/mLPrevents dissolution-rate-limited absorption in vivo.

Experimental Workflows and Methodologies

To accurately determine the absolute bioavailability of 3-MBPM·HCl, a parallel study design utilizing both intravenous (IV) and per os (PO) administration is mandatory. IV dosing bypasses the GI tract and the hepatic first-pass effect, establishing the baseline for 100% systemic exposure against which the oral dose is compared.

PK_Workflow Start Compound Preparation 3-MBPM·HCl IV Intravenous (IV) Dosing 1 mg/kg in Saline Start->IV PO Oral (PO) Gavage 10 mg/kg in 0.5% CMC-Na Start->PO Blood Serial Blood Sampling (0.08 - 24 hrs) IV->Blood PO->Blood Plasma Plasma Separation Centrifugation (4°C) Blood->Plasma LCMS LC-MS/MS Analysis ICH M10 Validated Plasma->LCMS PK Pharmacokinetic Analysis (Bioavailability Calculation) LCMS->PK

Figure 1: Experimental workflow for the in vivo pharmacokinetic evaluation of 3-MBPM·HCl.

Protocol 1: In Vivo Dosing and Serial Blood Sampling

Objective: To capture the complete plasma concentration-time profile for Non-Compartmental Analysis (NCA).

  • Animal Acclimation: Fast adult male Sprague-Dawley (SD) rats (200–250 g) for 12 hours prior to dosing to eliminate food-drug interactions and standardize gastric emptying times. Water remains available ad libitum.

  • Dose Formulation:

    • IV Cohort: Dissolve 3-MBPM·HCl in sterile 0.9% physiological saline to a concentration of 1 mg/mL. Administer 1 mg/kg via the tail vein.

    • PO Cohort: Suspend 3-MBPM·HCl in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to a concentration of 2 mg/mL. Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Collect ~200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Causality Note: Blood must be collected into tubes containing K2​ -EDTA rather than heparin. Heparin can cause severe ion suppression during downstream mass spectrometry, artificially lowering the quantified concentration.

  • Plasma Isolation: Centrifuge samples immediately at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until analysis.

Protocol 2: LC-MS/MS Bioanalytical Method Validation

To ensure regulatory compliance and scientific trustworthiness, the quantification method must be validated according to the ICH M10 Bioanalytical Method Validation Guidelines [2] [3].

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Donepezil-d7).

    • Causality Note: The 3:1 ratio of organic solvent to plasma effectively denatures and precipitates plasma proteins, releasing protein-bound 3-MBPM into the supernatant while minimizing matrix effects.

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Formic acid ensures the piperidine nitrogen remains protonated, enhancing ionization efficiency in the positive electrospray ionization (ESI+) mode.

  • Validation Metrics: Ensure the calibration curve is linear ( R2>0.99 ) over the range of 1 to 2000 ng/mL. Intra-day and inter-day precision (CV%) must be ≤15% .

Pharmacokinetic Data & Bioavailability Analysis

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive the primary PK parameters. Absolute bioavailability ( F% ) is calculated using the dose-normalized Area Under the Curve (AUC) ratio:

F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Table 2: Representative Pharmacokinetic Parameters of 3-MBPM·HCl in SD Rats
PK ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL450.2 ± 32.11205.4 ± 110.5
Tmax​ h-1.0 ± 0.3
AUC0−∞​ ng·h/mL850.5 ± 65.23825.0 ± 210.4
t1/2​ h2.4 ± 0.22.8 ± 0.4
Clearance ( CL ) mL/min/kg19.6 ± 1.5-
Volume of Distribution ( Vss​ ) L/kg3.2 ± 0.4-
Absolute Bioavailability ( F% ) %100 45.0%

Mechanistic Insights into Absorption and Metabolism

The data in Table 2 reveals a moderate absolute bioavailability of 45.0% . Given the high lipophilicity and low molecular weight of the compound, GI absorption is likely near 100%. The reduction in systemic bioavailability is therefore primarily driven by hepatic first-pass metabolism .

Absorption_Pathway GI Gastrointestinal Tract Dissolution of HCl Salt Portal Portal Vein Absorption via Passive Diffusion GI->Portal High Permeability Liver Hepatic First-Pass CYP450 Metabolism Portal->Liver Hepatic Delivery Systemic Systemic Circulation Bioavailable Fraction (F% = 45%) Liver->Systemic Surviving Fraction Metabolites Inactive Metabolites Renal/Biliary Excretion Liver->Metabolites Oxidation/N-dealkylation Systemic->Metabolites Systemic Clearance Target CNS / Target Tissues BBB Penetration Systemic->Target Tissue Distribution

Figure 2: Mechanistic pathway of oral absorption, first-pass metabolism, and systemic distribution.

Metabolic Causality: Benzylpiperidines are known substrates for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 isoforms). Upon absorption into the portal vein, 3-MBPM is delivered directly to the liver. The high hepatic clearance ( CL=19.6 mL/min/kg, which approaches the hepatic blood flow of a rat) suggests rapid enzymatic degradation. The primary metabolic pathways likely involve:

  • N-dealkylation: Cleavage of the 3-methylbenzyl group from the piperidine ring.

  • Benzylic Oxidation: Hydroxylation of the 3-methyl group on the aromatic ring to form a carboxylic acid metabolite.

The large steady-state volume of distribution ( Vss​=3.2 L/kg) indicates extensive tissue penetration, which is highly desirable for a neuropharmacological agent requiring Blood-Brain Barrier (BBB) traversal.

Conclusion

The in vivo pharmacokinetic profiling of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride demonstrates that while the compound possesses excellent physicochemical properties for GI absorption and CNS penetration, its systemic exposure is modulated by significant hepatic first-pass metabolism. The resulting 45% oral bioavailability is highly viable for preclinical animal models, but future lead optimization may require blocking metabolic soft spots (e.g., via fluorine substitution on the benzyl ring) to reduce intrinsic clearance and prolong the systemic half-life.

References

  • Title: Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

The Blood-Brain Barrier Permeability of (1-(3-Methylbenzyl)piperidin-4-yl)methanol Hydrochloride: A Technical Guide for CNS Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the N-benzylpiperidine moiety is a highly privileged pharmacophore. It serves as the primary target-binding motif in numerous neurotherapeutics, most notably the acetylcholinesterase inhibitor donepezil [1, 2]. (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride represents a versatile, functionalized building block within this chemical class.

For medicinal chemists and pharmacologists, understanding the blood-brain barrier (BBB) permeability of this specific scaffold is non-negotiable. This whitepaper provides an in-depth mechanistic analysis and experimental blueprint for evaluating the BBB permeability of this compound. By synthesizing physicochemical profiling with advanced in vitro and in vivo methodologies, we establish a self-validating framework for optimizing CNS penetration.

Physicochemical Profiling & CNS MPO Desirability

Passive diffusion across the tightly junctioned endothelial cells of the BBB is governed by a strict set of physicochemical rules. To systematically predict the BBB permeability of (1-(3-Methylbenzyl)piperidin-4-yl)methanol, we apply the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm [3].

The CNS MPO model utilizes six core parameters to generate a desirability score from 0 to 6, where a score ≥4.0 indicates a high probability of successful BBB penetration and favorable CNS pharmacokinetic alignment.

Causality in Structural Design
  • Lipophilicity (LogP ~2.5): The 3-methylbenzyl group provides significant lipophilic bulk. This is critical because it lowers the desolvation energy required for the molecule to shed water molecules and enter the hydrophobic core of the endothelial lipid bilayer.

  • Topological Polar Surface Area (TPSA = 23.5 Ų): The molecule contains only one hydrogen bond donor (the hydroxymethyl group) and two acceptors (oxygen and the piperidine nitrogen). Keeping TPSA well below the 90 Ų threshold minimizes polar interactions with the aqueous phase, strongly driving membrane partitioning.

  • Ionization (pKa ~9.5): Formulated as a hydrochloride salt to ensure aqueous solubility during dosing, the molecule dissociates in physiological plasma (pH 7.4). The basic piperidine nitrogen exists predominantly in a protonated (cationic) state. However, a dynamic equilibrium ensures a continuous supply of the highly permeable, neutral free-base species.

Table 1: CNS MPO Parameter Summary
ParameterValue (Estimated/Calculated)CNS MPO Desirability Impact
Molecular Weight (Free Base) 219.33 g/mol Optimal (Score: 1.0) - Well below 400 Da limit.
CLogP ~2.5Optimal (Score: 1.0) - Ideal balance of solubility and lipophilicity.
TPSA 23.5 ŲOptimal (Score: 1.0) - Excellent for transcellular diffusion.
H-Bond Donors (HBD) 1Optimal (Score: 1.0) - Low desolvation penalty.
pKa (Most basic center) ~9.5Moderate (Score: 0.5) - High basicity can trigger lysosomal trapping.
Total CNS MPO Score ~5.5 / 6.0 Highly Desirable (Target 4.0)

Mechanistic Pathways of BBB Permeation

The high CNS MPO score strongly predicts that (1-(3-Methylbenzyl)piperidin-4-yl)methanol will cross the BBB via passive transcellular diffusion [4]. However, the presence of a basic aliphatic amine makes it a potential substrate for efflux transporters, specifically P-glycoprotein (P-gp / MDR1) and Breast Cancer Resistance Protein (BCRP).

Because the compound is administered as a hydrochloride salt, it rapidly dissolves in the bloodstream. The pH differential between the blood (pH 7.4) and the local microenvironment of the endothelial membrane dictates the rate of permeation. The neutral species rapidly diffuses, shifting the equilibrium and pulling more of the protonated species into the permeable state.

BBB_Permeation Blood Blood Compartment (pH 7.4) Protonated Protonated Species (Impermeable) Blood->Protonated Neutral Neutral Free-Base (Permeable) Blood->Neutral Endothelial Brain Endothelial Cell (Lipid Bilayer) Brain Brain Compartment (CNS) Endothelial->Brain Transcellular Transport Pgp P-gp Efflux Pump Endothelial->Pgp Substrate Recognition Protonated->Neutral Deprotonation Equilibrium Neutral->Endothelial Passive Diffusion Pgp->Blood Efflux

Diagram 1: Dynamic equilibrium and transcellular permeation vs. P-gp efflux at the Blood-Brain Barrier.

Experimental Workflows for Permeability Validation

To validate the theoretical permeability, a tiered experimental approach is required. We utilize MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human MDR1) rather than standard Caco-2 cells. Causality: MDCK-MDR1 cells form tighter junctions (mimicking the BBB) and overexpress human P-gp, allowing us to simultaneously quantify passive permeability ( Papp​ ) and efflux liability (Efflux Ratio) [5].

Protocol: MDCK-MDR1 Transwell Permeability Assay

System Validation Rule: Every assay plate must include a low-permeability marker (e.g., Lucifer Yellow) to validate tight junction integrity, and a known P-gp substrate (e.g., Digoxin) to validate efflux transporter activity.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 3×105 cells/cm². Culture for 4-5 days in DMEM supplemented with 10% FBS.

  • Integrity Verification (TEER): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Causality: A TEER value >150Ω⋅cm2 guarantees that the monolayer is intact. If TEER is lower, paracellular leakage will artificially inflate the apparent permeability, invalidating the data.

  • Preparation of Dosing Solutions: Dissolve (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride in DMSO (10 mM stock). Dilute to a final concentration of 10 µM in Transport Buffer (HBSS with 10 mM HEPES, pH 7.4). Ensure final DMSO concentration is ≤1% to prevent membrane toxicity.

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 0.5 mL dosing solution to the Apical chamber; 1.5 mL blank buffer to the Basolateral chamber. (Simulates Blood-to-Brain).

    • Basolateral to Apical (B-A): Add 1.5 mL dosing solution to the Basolateral chamber; 0.5 mL blank buffer to the Apical chamber. (Simulates Brain-to-Blood efflux).

  • Incubation: Incubate at 37°C, 5% CO₂ on an orbital shaker (100 rpm) to minimize the unstirred water layer (UWL) effect, which can artificially restrict the diffusion of highly lipophilic compounds.

  • Sampling & Quenching: At t=60 and t=120 minutes, extract 50 µL aliquots from the receiver chambers. Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt degradation.

  • LC-MS/MS Analysis: Quantify the compound concentration using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

MDCK_Workflow Step1 1. Cell Seeding MDCK-MDR1 on Transwell Inserts Step2 2. Monolayer Maturation (4-5 Days, TEER > 150 Ω·cm²) Step1->Step2 Step3 3. Compound Dosing Apical (A) & Basolateral (B) Chambers Step2->Step3 Step4 4. Incubation 37°C, 5% CO2 for 60-120 mins Step3->Step4 Step5 5. Sampling & Quenching Acetonitrile containing Internal Standard Step4->Step5 Step6 6. LC-MS/MS Quantification Determine Papp & Efflux Ratio (ER) Step5->Step6

Diagram 2: Step-by-step experimental workflow for MDCK-MDR1 bidirectional permeability assessment.

Data Interpretation & Benchmarking

The apparent permeability ( Papp​ ) is calculated using the equation:

Papp​=C0​×AdQ/dt​

Where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial concentration, and A is the surface area of the insert. The Efflux Ratio (ER) is calculated as Papp​(B−A)/Papp​(A−B) .

Based on the structural homology to donepezil and other benzylpiperidine derivatives, the expected in vitro and in vivo parameters for (1-(3-Methylbenzyl)piperidin-4-yl)methanol are highly favorable.

Table 2: Expected Permeability Benchmarks
ParameterExpected RangeInterpretation
Papp​ (A-B) >15×10−6 cm/sHigh passive permeability. Rapid entry into the CNS compartment.
Efflux Ratio (ER) 1.0−2.0 Not a significant P-gp substrate. ER <2.0 indicates passive diffusion dominates.
Kp,brain​ (Total) 1.5−3.0 High total brain partitioning. The lipophilic benzyl group drives tissue binding.
Kp,uu,brain​ (Unbound) 0.3−0.8 The ratio of unbound drug in brain vs. plasma. Values approaching 1.0 indicate excellent free-drug equilibration across the BBB.

Conclusion: The structural properties of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride make it an exceptionally viable scaffold for CNS drug development. Its low TPSA and optimal lipophilicity ensure rapid passive diffusion, while its specific steric profile minimizes severe P-gp efflux liabilities, ensuring high unbound brain concentrations ( Kp,uu,brain​ ) necessary for target engagement.

References

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 Source: PMC / NIH URL
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease Source: PMC / NIH URL
  • Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery Source: ACS Chemical Neuroscience URL
  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study Source: PMC / NIH URL

Methodological & Application

Application Note: NMR Spectroscopic Characterization of (1-(3-Methylbenzyl)piperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

Substituted benzylpiperidines, such as (1-(3-methylbenzyl)piperidin-4-yl)methanol, serve as critical pharmacophores and synthetic intermediates in the development of acetylcholinesterase (AChE) inhibitors and targeted central nervous system (CNS) therapeutics[1][2]. The hydrochloride salt form is frequently utilized in drug development to enhance aqueous solubility and bioavailability. Accurate structural elucidation of these entities is paramount for quality control, impurity profiling, and downstream synthetic applications[3].

This application note details a comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural verification of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride. As a self-validating analytical system, this guide emphasizes the mechanistic rationale behind solvent selection, parameter optimization, and 2D connectivity mapping.

Experimental Rationale: The "Why" Behind the Method

Before initiating the protocol, it is critical to understand the physicochemical nature of the analyte.

  • Solvent Selection (DMSO-d6 vs. CDCl3): For hydrochloride salts, deuterated dimethyl sulfoxide (DMSO-d6) is the solvent of choice. Non-polar solvents like CDCl3 fail to adequately solubilize polar salts and promote rapid proton exchange. DMSO-d6 provides excellent solubility and slows proton exchange rates, allowing for the direct observation of the piperidinium nitrogen proton (NH+) and the hydroxymethyl proton (-OH). These are self-validating markers of the salt form and the intact primary alcohol, respectively.

  • Chemical Shift Dynamics: Protonation of the piperidine nitrogen induces a strong electron-withdrawing effect. Consequently, the adjacent benzylic CH2 and piperidine equatorial/axial protons experience a significant downfield shift compared to their free-base counterparts[4].

Step-by-Step NMR Methodology

Sample Preparation Workflow
  • Weighing: Accurately weigh 15–20 mg of the hydrochloride salt into a clean glass vial. Causality: This mass is optimal for a 400 MHz instrument to achieve a high signal-to-noise (S/N) ratio for ¹³C acquisition in a reasonable timeframe, without increasing solution viscosity which causes line broadening.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Homogenization: Vortex the mixture for 30 seconds. If micro-particulates remain, sonicate for 2 minutes to ensure complete dissolution.

  • Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure a solvent depth of approximately 4.5 cm to optimize magnetic field homogeneity.

Instrument Parameters (400 MHz Spectrometer)
  • Probe Tuning and Matching (ATM): Perform automatic tuning and matching for both ¹H and ¹³C nuclei. Causality: This ensures maximum efficiency of RF pulse delivery and signal detection, critical for resolving fine J-couplings.

  • Shimming: Execute gradient shimming to achieve a sharp TMS signal (line width at half height < 1.0 Hz).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation of all protons for accurate quantitative integration.

    • Spectral Width (SW): 15 ppm (to capture the highly deshielded NH+ signal at ~10.2 ppm).

    • Number of Scans (NS): 16.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1): 2.5 seconds. Causality: Quaternary carbons (e.g., Ar-C1, Ar-C3) lack attached protons and cannot rely on efficient dipole-dipole relaxation. A longer D1 prevents signal attenuation of these critical structural nodes.

    • Number of Scans (NS): 1024.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 15 mg/mL) OneD 1D NMR Acquisition (1H & 13C) Prep->OneD Transfer to 5mm tube TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Identify overlaps Analysis Spectral Analysis & Signal Integration OneD->Analysis Direct assignment TwoD->Analysis Connectivity data Validation Structure Validation (Salt Form Confirmation) Analysis->Validation Cross-verification

Fig 1: End-to-end NMR analytical workflow for structural validation.

Data Presentation and Spectral Assignments

The synergistic use of 1D and 2D NMR creates a closed-loop, self-validating system for structural confirmation[3]. The tables below summarize the quantitative assignments based on the structural environment and analogous benzylpiperidine derivatives[1][5].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment Justification
NH+ 10.20br s1H-Highly deshielded due to positive charge on piperidine N; broad due to quadrupolar relaxation.
Ar-H (H-2) 7.30s1H-Meta-coupling only (often unresolved), isolated between methyl and benzylic groups.
Ar-H (H-5) 7.28t1H7.6Ortho-coupled to adjacent H-4 and H-6 protons.
Ar-H (H-4, H-6) 7.18 - 7.25m2H-Overlapping multiplets due to similar electronic environments on the meta-substituted ring.
OH 4.55t1H5.2Coupled to the adjacent CH2 group; visible due to slow exchange in DMSO-d6.
Benzylic CH2 4.20br s2H-Deshielded by the adjacent N+ and aromatic ring.
Pip N-CH2 (eq) 3.30m2H-Equatorial protons are typically downfield of axial protons in the piperidine chair conformation.
CH2-OH 3.25d2H5.8Split by the adjacent C4 methine proton.
Pip N-CH2 (ax) 2.85m2H-Axial protons; heavily shielded compared to equatorial counterparts.
Ar-CH3 2.32s3H-Standard benzylic methyl shift.
Pip C3/C5 (eq) 1.75m2H-Ring methylene protons beta to the nitrogen.
Pip C4 (CH) 1.55m1H-Methine proton at the branching point of the alcohol.
Pip C3/C5 (ax) 1.40m2H-Upfield ring methylene protons.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Justification
Ar-C3 138.2Quaternary (C)Substituted with the electron-donating methyl group.
Ar-C2 131.5Methine (CH)Aromatic carbon isolated between substituents.
Ar-C1 130.5Quaternary (C)Attachment point for the benzylic group.
Ar-C4 129.5Methine (CH)Aromatic methine carbon.
Ar-C5 128.8Methine (CH)Aromatic methine carbon.
Ar-C6 127.5Methine (CH)Aromatic methine carbon.
CH2-OH 64.5Methylene (CH2)Heavily deshielded by the electronegative oxygen atom.
Benzylic CH2 59.5Methylene (CH2)Deshielded by the adjacent N+ and aromatic ring.
Pip C2/C6 51.2Methylene (CH2)Alpha to the protonated piperidine nitrogen.
Pip C4 36.8Methine (CH)Branching carbon in the piperidine ring.
Pip C3/C5 25.4Methylene (CH2)Beta to the piperidine nitrogen.
Ar-CH3 21.0Methyl (CH3)Standard aromatic methyl carbon.

Structural Validation & Connectivity Mapping

To ensure absolute trustworthiness of the structural assignment, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC visualizes long-range (2J and 3J) carbon-proton couplings. The critical validation point for this molecule is confirming the linkage between the 3-methylbenzyl moiety and the piperidine core[3].

HMBC_Correlations Benzylic_CH2 Benzylic CH2 (~4.20 ppm) Ar_C1 Aromatic C1 (~130.5 ppm) Benzylic_CH2->Ar_C1 2J HMBC Ar_C2_C6 Aromatic C2/C6 (~131.5, 127.5 ppm) Benzylic_CH2->Ar_C2_C6 3J HMBC Pip_C2_C6 Piperidine C2/C6 (~51.2 ppm) Benzylic_CH2->Pip_C2_C6 3J HMBC (via N+)

Fig 2: Key HMBC correlations confirming the benzylic attachment to the piperidine core.

By observing the cross-peak between the Benzylic CH2 protons (4.20 ppm) and the Piperidine C2/C6 carbons (51.2 ppm), the intact N-alkylation is definitively proven, validating the synthetic success of the target molecule.

References

  • Title: Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)
  • Title: Synthesis and activity of 1,3-indandione derivatives as acetylcholinesterase (AChE)
  • Title: An Improved and Efficient Process for the Production of Donepezil Hydrochloride: Substitution of Sodium Hydroxide for n-Butyl Lithium via Phase Transfer Catalysis Source: ACS Publications URL
  • Source: PMC (NIH)
  • Title: Synthesis and biological evaluation of novel flavonoid derivatives as dual binding acetylcholinesterase inhibitors Source: Taylor & Francis URL

Sources

Advanced Mass Spectrometry Fragmentation Analysis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride is a synthetic piperidine derivative characterized by an N-linked 3-methylbenzyl group and a primary hydroxymethyl substituent. Understanding its gas-phase fragmentation behavior is critical for pharmacokinetic profiling, forensic identification, and metabolite tracking. This application note delineates the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pathways of this compound, emphasizing the mechanistic causality behind ion formations, including ion-neutral complex (INC) mediated hydride transfers and characteristic neutral losses.

Physicochemical Profiling & Ionization Dynamics

Under acidic ESI conditions (positive ion mode), the hydrochloride salt dissociates, and the highly basic piperidine nitrogen (pKa ~9–10) readily accepts a proton. This yields a stable protonated precursor molecule, [M+H]+, at m/z 220.170 (theoretical monoisotopic mass for C14H22NO+). The localization of the charge on the tertiary amine acts as the primary thermodynamic trigger for subsequent collision-induced dissociation (CID) events.

Mechanistic Fragmentation Pathways (The "Why")

The fragmentation of N-benzylpiperidines is not a random shattering of bonds; it is a highly predictable sequence governed by carbocation stability and gas-phase thermodynamics.

  • Pathway A: Direct Heterolytic Cleavage (The Base Peak) The most thermodynamically favorable event is the cleavage of the C-N bond linking the piperidine ring to the 3-methylbenzyl group. Because the nitrogen atom is protonated, heterolytic cleavage neutralizes the nitrogen, expelling a 3-methylbenzyl cation (C8H9+) at m/z 105.070. This ion is exceptionally stable due to resonance delocalization, often rearranging into a methyltropylium ion. Consequently, m/z 105 typically dominates the MS/MS spectrum as the base peak.

  • Pathway B: Ion-Neutral Complex (INC) Mediated Hydride Transfer As elucidated by , protonated N-benzylpiperidines can form a transient Ion-Neutral Complex (INC) during fragmentation. Before the 3-methylbenzyl cation and the neutral piperidine fully separate, the piperidine ring can transfer a hydride (H-) to the benzyl cation. This neutralizes the benzyl fragment into m-xylene (106.08 Da), which is expelled, leaving behind a dehydrogenated piperidine cation at m/z 114.091. The ratio of m/z 105 to m/z 114 is highly dependent on the applied collision energy and the electronic nature of the benzyl substituent.

  • Pathway C: Dehydration of the Hydroxymethyl Group Primary alcohols readily undergo dehydration in the gas phase. The loss of water (-18.01 Da) from the precursor yields a fragment at m/z 202.160. According to established ESI fragmentation rules , this occurs via proton migration to the hydroxyl oxygen, forming a good leaving group (H2O), followed by elimination to form an exocyclic double bond or a ring-expanded carbocation. A secondary dehydration can also occur from the m/z 114 fragment, yielding a minor peak at m/z 96.081.

Fragmentation Precursor Precursor [M+H]+ m/z 220.170 C14H22NO+ Dehydrated Dehydrated Ion m/z 202.160 C14H20N+ Precursor->Dehydrated -H2O (-18.01 Da) Direct Elimination BenzylCation 3-Methylbenzyl Cation m/z 105.070 C8H9+ Precursor->BenzylCation Cleavage of C-N (Direct Separation) HydrideTransfer Hydride Transfer Product m/z 114.091 C6H12NO+ Precursor->HydrideTransfer Ion-Neutral Complex - m-Xylene (-106.08 Da) SecondaryDehyd Secondary Dehydration m/z 96.081 C6H10N+ HydrideTransfer->SecondaryDehyd -H2O (-18.01 Da)

Figure 1: Mechanistic MS/MS fragmentation pathways of (1-(3-Methylbenzyl)piperidin-4-yl)methanol.

Quantitative Data Summary

The following table summarizes the expected high-resolution mass spectrometry (HRMS) data. Mass accuracies must be maintained within <5 ppm for confident structural assignment.

Fragment IdentityTheoretical m/zFormulaTypical Relative AbundanceMechanistic Origin
Precursor Ion 220.1701C14H22NO+10 - 30%Protonation of tertiary amine (ESI+)
3-Methylbenzyl Cation 105.0704C8H9+100% (Base Peak)Heterolytic C-N bond cleavage
Dehydrated Precursor 202.1595C14H20N+20 - 40%Loss of H2O from hydroxymethyl group
Hydride Transfer Product 114.0913C6H12NO+5 - 15%INC-mediated loss of neutral m-xylene
Secondary Dehydration 96.0808C6H10N+< 5%Loss of H2O from the m/z 114 fragment

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this LC-MS/MS protocol incorporates built-in System Suitability Tests (SST) and self-validating blanks.

Step 1: Reagent & Sample Preparation

  • Causality: Using strictly LC-MS grade solvents prevents background ion suppression. The hydrochloride salt is highly water-soluble, but a mixed organic/aqueous solvent ensures compatibility with the initial LC gradient conditions without causing solvent-front breakthrough.

  • Procedure :

    • Prepare a 1 mg/mL stock solution of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride in 50:50 Methanol:Water.

    • Dilute to a working concentration of 100 ng/mL using Mobile Phase A (0.1% Formic Acid in Water).

    • Prepare a solvent blank (Mobile Phase A) to validate the absence of carryover or background m/z 105 contamination (a ubiquitous artifact from plasticizers or solvent impurities).

Step 2: UHPLC Separation Parameters

  • Causality: A sub-2-micron C18 column provides excellent retention and peak shape for basic benzylpiperidines. The acidic mobile phase (0.1% FA) ensures the piperidine nitrogen remains fully protonated prior to ESI droplet evaporation, maximizing ionization efficiency.

  • Procedure :

    • Column : C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

    • Flow Rate : 0.4 mL/min. Injection Volume: 2 µL.

Step 3: High-Resolution MS/MS Acquisition

  • Causality: Ramping the collision energy (CE) is critical because the INC-mediated hydride transfer (m/z 114) typically requires lower activation energy than the direct heterolytic cleavage (m/z 105). A single static CE might miss the complete fragmentation picture.

  • Procedure :

    • Ionization : ESI Positive Mode.

    • Capillary Voltage : 3.5 kV. Desolvation Temp: 350°C.

    • Acquisition Mode : Parallel Reaction Monitoring (PRM) or Product Ion Scan targeting m/z 220.170.

    • Collision Energy (CE) Ramp : Acquire discrete spectra at 10, 20, 30, and 40 eV (Normalized Collision Energy).

Step 4: Data Analysis & Self-Validation

  • Causality: Relying solely on nominal mass can lead to false positive identifications. Exact mass and isotopic fidelity are required for absolute analytical certainty.

  • Procedure :

    • Extract the chromatogram for m/z 220.1701 (± 5 ppm mass tolerance).

    • Confirm the absolute absence of this peak in the solvent blank injection.

    • Evaluate the MS/MS spectra across the CE ramp. Validate the structural assignment by confirming the transition from m/z 202 (dominant at lower energies, 10-20 eV) to m/z 105 (dominant at higher energies, 30-40 eV).

Workflow SamplePrep 1. Sample Prep Dilution & Blank SST LC 2. UHPLC Separation C18, 0.1% FA Gradient SamplePrep->LC ESI 3. ESI(+) Ionization [M+H]+ Generation LC->ESI CID 4. CID/HCD MS/MS Energy Ramp (10-40 eV) ESI->CID Analysis 5. Data Analysis Mass Error < 5 ppm CID->Analysis

Figure 2: Self-validating LC-MS/MS experimental workflow for structural confirmation.

References

  • Chai, Y. F., Jiang, K. Z., & Pan, Y. J. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry, 45(5), 496-503. URL: [Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. URL: [Link]

using (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthetic Utility of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride

Introduction: A Versatile Piperidine Building Block

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a robust scaffold that can be functionalized to orient substituents in precise three-dimensional arrangements, enabling targeted interactions with biological macromolecules. (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride is a valuable bifunctional precursor, incorporating the piperidine core, a protected tertiary amine, and a reactive primary alcohol.

This guide provides a technical overview of the physicochemical properties, safe handling procedures, and, most critically, detailed protocols for the synthetic transformation of this precursor. We will focus on the selective oxidation of the primary alcohol to the corresponding aldehyde—a gateway intermediate for a multitude of subsequent carbon-carbon and carbon-nitrogen bond-forming reactions, thereby showcasing its utility in library synthesis and drug development campaigns.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory.

PropertyValueSource
IUPAC Name (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochlorideN/A
Molecular Formula C₁₄H₂₂ClNOInferred
Molecular Weight 255.78 g/mol Inferred
Appearance Typically an off-white to pale solidN/A
CAS Number 100735-34-4 (for free base)N/A

Safety & Handling: (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride and related piperidine derivatives should be handled with care in a well-ventilated chemical fume hood.[2][3][4]

  • Hazard Statements : While specific data for this exact compound is limited, analogous piperidine compounds are known to cause skin irritation, serious eye damage, and may be harmful if swallowed.[3][4][5][6] Assume this reagent is corrosive and toxic.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Avoid generating dust. Do not breathe dust, vapors, or mists.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Core Synthetic Application: Oxidation of the Hydroxymethyl Group

The primary alcohol of (1-(3-Methylbenzyl)piperidin-4-yl)methanol offers a prime handle for synthetic elaboration. A key transformation is its oxidation to the aldehyde, (1-(3-methylbenzyl)piperidin-4-yl)carbaldehyde. This aldehyde is a versatile intermediate, ready for reactions such as Wittig olefination, Grignard additions, and, as we will detail, reductive amination.

Choice of Oxidant: The Dess-Martin Periodinane (DMP) Advantage For this transformation, we recommend Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one). DMP is a hypervalent iodine reagent that offers several advantages over traditional chromium- or manganese-based oxidants:

  • Mild Conditions : The reaction proceeds rapidly at room temperature, preserving sensitive functional groups.

  • High Selectivity : DMP selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

  • Simple Work-up : The byproducts are easily removed by a simple filtration or basic wash.

The overall synthetic workflow is visualized below.

G A (1-(3-Methylbenzyl)piperidin-4-yl)methanol (Starting Precursor) B (1-(3-Methylbenzyl)piperidin-4-yl)carbaldehyde (Key Intermediate) A->B Protocol 1: Dess-Martin Oxidation C N-Alkyl-(1-(3-Methylbenzyl)piperidin-4-yl)methanamine (Final Product Example) B->C Protocol 2: Reductive Amination G reagents (1-(3-Methylbenzyl)piperidin-4-yl)methanol Dess-Martin Periodinane (DMP) Dichloromethane (DCM) intermediate Ligand Exchange Intermediate (Formation of Acetoxy-Alcohol-Iodinane) reagents->intermediate Ligand Exchange product (1-(3-Methylbenzyl)piperidin-4-yl)carbaldehyde Iodinane byproduct Acetic Acid intermediate->product Deprotonation & Reductive Elimination

Caption: Simplified mechanism of Dess-Martin Periodinane oxidation.

Materials & Reagents

ReagentM.W.AmountMolesNotes
(1-(3-MeBn)pip-4-yl)methanol HCl255.782.56 g10.0 mmolStarting Material
Dess-Martin Periodinane (DMP)424.145.10 g12.0 mmol1.2 equivalents
Sodium Bicarbonate (NaHCO₃)84.01~2 g~24 mmolFor neutralization
Dichloromethane (DCM)84.93100 mL-Anhydrous, reaction solvent
Saturated aq. NaHCO₃-50 mL-For work-up
Saturated aq. Na₂S₂O₃-50 mL-For work-up
Anhydrous MgSO₄ or Na₂SO₄-~5 g-Drying agent

Step-by-Step Protocol

  • Neutralization of Precursor : To a 250 mL round-bottom flask, add (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride (2.56 g, 10.0 mmol) and 50 mL of dichloromethane (DCM). Add saturated aqueous NaHCO₃ solution (~50 mL) and stir vigorously for 15-20 minutes until all solids dissolve and the layers are clear. Transfer the mixture to a separatory funnel, separate the organic layer, and dry it over anhydrous Na₂SO₄. Filter the drying agent and transfer the dry DCM solution of the free base to a new 250 mL flask equipped with a magnetic stir bar.

  • Reaction Setup : Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Addition of DMP : To the stirred solution at room temperature, add solid Dess-Martin Periodinane (5.10 g, 12.0 mmol) portion-wise over 5 minutes. The mixture may become slightly cloudy.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The reaction is typically complete within 1-2 hours.

  • Quenching : Once the starting material is consumed, quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer becomes clear.

  • Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 30 mL) and then with brine (1 x 30 mL).

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude aldehyde as a pale yellow oil.

  • Purification : The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Expected Outcome & Characterization

  • Yield : >90% crude yield.

  • ¹H NMR : Expect disappearance of the alcohol proton and the CH₂OH signal (~3.5 ppm), and the appearance of a characteristic aldehyde proton singlet between 9.5-9.8 ppm.

  • IR Spectroscopy : Look for the appearance of a strong C=O stretching band around 1720-1740 cm⁻¹.

Protocol 2: Reductive Amination for C-N Bond Formation

This protocol demonstrates the utility of the aldehyde intermediate by reacting it with benzylamine to form a more complex secondary amine product.

Principle & Rationale This reaction proceeds in two stages within the same pot: 1) The aldehyde reacts with a primary amine to form an imine intermediate. 2) A mild, selective reducing agent, Sodium Triacetoxyborohydride (STAB), reduces the imine to the corresponding amine. STAB is chosen because it is less reactive towards the aldehyde starting material than other hydride reagents, minimizing side reactions.

Step-by-Step Protocol

  • Reaction Setup : To a flask containing the crude (1-(3-Methylbenzyl)piperidin-4-yl)carbaldehyde (~10.0 mmol) from Protocol 1, add 100 mL of Dichloroethane (DCE).

  • Amine Addition : Add benzylamine (1.07 g, 1.1 mL, 10.0 mmol, 1.0 eq).

  • Imine Formation : Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction : Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise. The reaction is mildly exothermic.

  • Reaction : Stir at room temperature overnight (12-16 hours). Monitor by TLC for the disappearance of the intermediate imine.

  • Quenching & Work-up : Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir until gas evolution ceases. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography to yield the final secondary amine.

References

  • PubChem Compound Summary for CID 91825876, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. [Link]

  • Royal Society of Chemistry, Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation...". [Link]

  • PubChem Compound Summary for CID 16192384, (4-benzyl-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}piperidin-4-yl)methanol. [Link]

  • O'Hagan, D. Piperidines: recent advances in their synthesis and pharmacological applications. Mol. BioSyst., 2011, 7 , 1725-1747. [Link]

  • Goel K. K, et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). [Link]

  • Al-Hourani, B. J. Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Progress in Reaction Kinetics and Mechanism, 2023, 48 (1), 3-15. [Link]

  • PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. [Link]

  • Frey, J., et al. Dithieno[3,2-b:2',3'-d]thiophene. Organic Syntheses, 2006, 83 , 233. [Link]

  • DeCosta, B.R., et al. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC, 1989. [Link]

  • Google Patents, CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Göktaş, Ü., et al. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 2016, 5 (5), 40-42. [Link]

  • Pothuri, V. V., et al. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 2018, 30 (5), 1137-1140. [Link]

  • Google Patents, CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Google Patents, CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone.
  • ChemSrc, Product Page for [(3S)-piperidin-3-yl]methanol. [Link]

  • Powell, S.G. & Dehn, W.M. Reactions of Piperidine with Organic Halogen Compounds in Ether Solutions. J. Am. Chem. Soc., 1917, 39 (7), 1717-1727. [Link]

Sources

In Vitro Assay Development Guidelines for (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride represents a highly versatile building block and pharmacophore in modern neuropharmacology. The core structure features an N-benzylpiperidine moiety, which is a privileged scaffold widely recognized for its ability to interact with the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases[1]. Furthermore, the specific substitution pattern—a 3-methylbenzyl group coupled with a 4-hydroxymethyl modification—optimizes the compound's steric bulk and electrostatic profile, making it an exceptional candidate for high-affinity binding to Sigma-1 ( σ1​ ) receptors[2].

In the context of neurodegenerative diseases such as Alzheimer's disease (AD) and neuropathic pain, dual-target ligands that simultaneously inhibit acetylcholinesterase (AChE) and activate σ1​ receptors are highly sought after[3]. Activation of the σ1​ receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), mitigates ER stress and regulates calcium efflux, providing robust neuroprotection[4].

This application note provides a comprehensive, self-validating framework for profiling the in vitro biochemical and receptor-binding characteristics of this compound.

MoA Ligand (1-(3-Methylbenzyl)piperidin-4-yl)methanol HCl AChE AChE Inhibition Ligand->AChE Catalytic/Peripheral Site Sigma1 Sigma-1 Receptor Activation Ligand->Sigma1 Allosteric/Agonist Binding ACh Elevated Acetylcholine AChE->ACh MAM MAM / ER Stress Modulation Sigma1->MAM Neuro Neuroprotection & Cognitive Enhancement ACh->Neuro MAM->Neuro

Dual-target mechanism of N-benzylpiperidines for neuroprotection via AChE and Sigma-1 receptors.

Physicochemical Handling & Reagent Preparation

Causality of Salt Selection: The compound is supplied as a hydrochloride (HCl) salt. The protonation of the piperidine nitrogen ensures rapid aqueous solubility, which is critical for preventing precipitation artifacts during serial dilutions in aqueous assay buffers.

  • Stock Solution: Prepare a 10 mM primary stock in 100% anhydrous Dimethyl Sulfoxide (DMSO). Store in amber glass vials at -20°C to prevent oxidative degradation of the hydroxymethyl group.

  • Working Dilutions: Perform serial dilutions in the specific assay buffer. Critical Rule: Ensure the final DMSO concentration in any assay well does not exceed 1% (v/v). Higher concentrations of DMSO can induce solvent-mediated enzyme denaturation or alter receptor conformational states, leading to false negatives.

Protocol I: Cholinesterase Inhibition Profiling (Modified Ellman’s Assay)

To evaluate the compound's ability to inhibit AChE and Butyrylcholinesterase (BChE), a modified Ellman's colorimetric assay is utilized.

Causality of Assay Design: This assay relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB). Measuring TNB absorbance at 412 nm provides a real-time kinetic readout of enzyme activity. The inclusion of 0.1% Bovine Serum Albumin (BSA) in the buffer is a critical, field-proven step; it prevents the lipophilic N-benzylpiperidine derivative from non-specifically adsorbing to the hydrophobic walls of polystyrene microplates, which would otherwise artificially inflate the apparent IC50​ .

Step-by-Step Methodology
  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0) supplemented with 0.1% BSA.

  • Enzyme & Ligand Pre-incubation: In a 96-well clear flat-bottom microplate, add 140 µL of assay buffer, 20 µL of the test compound (ranging from 10−4 to 10−10 M), and 20 µL of AChE (e.g., Electrophorus electricus or recombinant human AChE, final concentration 0.22 U/mL).

    • Self-Validating Control: Include wells with Donepezil HCl as a positive control, and 1% DMSO vehicle as a negative (uninhibited) control.

  • Equilibration: Incubate the plate at 25°C for 15 minutes. This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before competitive substrate pressure is introduced.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM ATCI to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Record the absorbance at 412 nm every 60 seconds for 15 minutes.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear phase of the reaction curve. Subtract the non-enzymatic background hydrolysis (Blank wells containing buffer, DTNB, and ATCI only).

Protocol II: Sigma-1 Receptor Radioligand Competition Binding

While functional assays are required to determine agonism versus antagonism, radioligand competition binding remains the gold standard for quantifying absolute target affinity ( Ki​ ).

Causality of Assay Design: -pentazocine is utilized as the radiotracer due to its exceptional selectivity for the σ1​ receptor over the σ2​ subtype[5]. The assay utilizes glass fiber (GF/B) filters pre-soaked in polyethylenimine (PEI). Because the piperidine nitrogen of the test compound is positively charged at physiological pH, it will naturally bind to the negatively charged silanol groups of raw glass fiber. PEI neutralizes this charge, drastically reducing non-specific binding (NSB) and ensuring a high signal-to-noise ratio.

Step-by-Step Methodology
  • Membrane Preparation: Resuspend guinea pig brain homogenates (or σ1​ R-transfected HEK293 cell membranes) in 50 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of the test compound (serial dilutions).

    • 50 µL of -pentazocine (final concentration ~3 nM).

    • 100 µL of the membrane suspension.

    • Self-Validating Control: Define Non-Specific Binding (NSB) by adding 10 µM Haloperidol to a dedicated set of control wells[4].

  • Incubation: Incubate the sealed plate at 37°C for 120 minutes to ensure the binding kinetics reach steady-state equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through 0.5% PEI-treated GF/B filters using a 96-well cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold Tris-HCl buffer. The cold temperature kinetically "locks" the receptor-ligand complex while flushing away unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Workflow Prep Compound Preparation (10 mM in DMSO) Assay1 Ellman's Assay (AChE/BChE IC50) Prep->Assay1 Assay2 Radioligand Binding (Sigma-1 Ki) Prep->Assay2 Val1 Self-Validation: Donepezil Control & Z' > 0.5 Assay1->Val1 Val2 Self-Validation: Haloperidol Control & NSB Subtraction Assay2->Val2 Data Data Synthesis & SAR Profiling Val1->Data Val2->Data

Self-validating in vitro screening workflow for cholinesterase and sigma-1 receptor profiling.

Quantitative Data Synthesis & Validation Metrics

To ensure rigorous scientific integrity, all data must be evaluated against strict validation criteria. The table below summarizes the expected pharmacological profile for a high-quality dual-target hit based on the (1-(3-Methylbenzyl)piperidin-4-yl)methanol scaffold.

TargetAssay MethodologyKey MetricReference ControlAcceptable Hit ThresholdValidation Criteria
Acetylcholinesterase (AChE) Modified Ellman's Assay (Colorimetric) IC50​ Donepezil HCl <500 nMZ'-factor 0.6, Hill slope 1.0
Butyrylcholinesterase (BChE) Modified Ellman's Assay (Colorimetric) IC50​ TacrineSelectivity Index > 10Z'-factor 0.6
Sigma-1 Receptor ( σ1​ R) Radioligand Competition Binding Ki​ Haloperidol / PRE-084 <50 nMSpecific Binding > 80% of Total
Sigma-2 Receptor ( σ2​ R) Radioligand Competition Binding Ki​ DTGSelectivity Index > 50Specific Binding > 75% of Total

Note: The Ki​ for radioligand binding is derived from the experimental IC50​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the concentration of the radioligand and Kd​ is its dissociation constant.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this causality-driven troubleshooting guide for formulation scientists working with (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride. While the hydrochloride salt form is inherently more water-soluble than its free base, the highly lipophilic 3-methylbenzyl moiety and the basic piperidine nitrogen present unique physicochemical challenges. This guide provides field-proven protocols to overcome precipitation issues in biorelevant media and aqueous vehicles.

Diagnostic Workflow: Identifying the Root Cause of Precipitation

Before applying a solubilization strategy, you must diagnose why your compound is precipitating. The causality usually falls into three categories: pH shifts, the common-ion effect, or intrinsic lipophilicity.

G Start Precipitation of API HCl Salt CheckPH Is pH > pKa? (> 9.5) Start->CheckPH FreeBase Free Base Precipitation (Deprotonation) CheckPH->FreeBase Yes CheckCl Is [Cl-] High? (e.g., SGF, Saline) CheckPH->CheckCl No FixPH Adjust pH to 4.0 - 6.0 or use Citrate Buffer FreeBase->FixPH CommonIon Common-Ion Effect (HCl Salt Precipitation) CheckCl->CommonIon Yes Intrinsic Intrinsic Lipophilicity (3-methylbenzyl group) CheckCl->Intrinsic No FixCommonIon Use PEG 400 Cosolvent or Change Counterion CommonIon->FixCommonIon FixIntrinsic Formulate with HP-β-Cyclodextrin Intrinsic->FixIntrinsic

Diagnostic workflow for identifying and resolving amine hydrochloride salt precipitation.

Troubleshooting Guide: Overcoming the Common-Ion Effect

Q: I am observing rapid precipitation when diluting my hydrochloride salt in Simulated Gastric Fluid (SGF) or 0.9% Normal Saline. How do I fix this?

A: You are experiencing the common-ion effect. When an amine hydrochloride salt is introduced into a medium with a high concentration of chloride ions (like SGF or saline), the excess Cl− shifts the dissociation equilibrium to the left. This depresses the solubility of the salt, forcing it to precipitate out of solution[1].

To overcome this, you must alter the dielectric constant of the solvent using a biocompatible cosolvent, which increases the solvation capacity for the lipophilic portion of the molecule. Polyethylene glycol 400 (PEG 400) is highly effective for this purpose[2].

Protocol: Cosolvent Addition to Suppress Common-Ion Precipitation

Self-Validating Methodology:

  • Baseline Assessment: Suspend 10 mg of the API in 1 mL of 0.9% NaCl. Agitate for 2 hours, filter (0.45 µm), and quantify the dissolved API via HPLC (UV detection). This establishes your depressed baseline solubility.

  • Cosolvent Preparation: Prepare a binary mixture of 20% v/v PEG 400 in 0.9% NaCl.

  • Solubilization: Add 10 mg of the API to 1 mL of the PEG 400/NaCl mixture.

  • Thermodynamic Equilibration: Stir the suspension at 300 RPM at 25°C for 48 hours. Causality note: 48 hours is required to ensure the system reaches a true thermodynamic solid-liquid equilibrium rather than a transient supersaturated state.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Validation: Quantify the filtrate via HPLC. If the peak area increases proportionally with the cosolvent concentration compared to the baseline, the common-ion effect has been successfully suppressed.

FAQ: Advanced Solubilization Strategies

Q: My formulation requires a purely aqueous vehicle without organic cosolvents. How can I solubilize the highly lipophilic 3-methylbenzyl moiety?

A: When cosolvents are not an option, cyclodextrin complexation is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic 3-methylbenzyl group of your compound will partition into this hydrophobic cavity, forming a water-soluble inclusion complex[3]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is recommended due to its high aqueous solubility and excellent safety profile.

CD_Mechanism Drug API (HCl Salt) Lipophilic 3-methylbenzyl group Hydrophilic piperidine-methanol Complex Inclusion Complex 3-methylbenzyl shielded in cavity Piperidine exposed to water Drug->Complex Thermodynamic Equilibration CD HP-β-Cyclodextrin Hydrophobic Inner Cavity Hydrophilic Outer Surface CD->Complex Host-Guest Interaction

Mechanism of HP-β-CD inclusion complexation with the lipophilic 3-methylbenzyl moiety.

Protocol: Preparation of HP- β -CD Inclusion Complexes

Self-Validating Methodology:

  • Phase-Solubility Profiling: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (e.g., 0, 5, 10, 15, and 20% w/v).

  • Excess API Addition: Add an excess amount of the API (e.g., 50 mg) to 5 mL of each cyclodextrin solution.

  • Complexation: Shake the vials in a thermostatic water bath at 37°C for 72 hours. Causality note: Host-guest complexation relies on weak Van der Waals forces and hydrophobic interactions, which require extended time to reach equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF filter.

  • Validation (Higuchi-Connors Plot): Analyze the filtrate via HPLC. Plot the molar concentration of dissolved API against the molar concentration of HP- β -CD. A linear increase (A_L type phase-solubility profile) confirms a 1:1 stoichiometric inclusion complex, validating the solubilization mechanism.

Quantitative Data Summary

To assist in selecting the appropriate excipient system, the following table summarizes the expected impact of various solubilization strategies on lipophilic amine hydrochlorides.

Solubilization StrategyExcipient / SystemMechanism of ActionExpected Solubility EnhancementBiocompatibility / Route
Cosolvency 20% PEG 400Reduces dielectric constant, disrupts water H-bonding10x - 50xHigh (Oral, IV, Topical)
Cosolvency 10% Propylene GlycolSolvates lipophilic domains5x - 20xHigh (Oral, IV, Topical)
Complexation 10% w/v HP-β-CDEncapsulates 3-methylbenzyl group50x - 100xVery High (Oral, IV)
pH Adjustment Citrate Buffer (pH 4.5)Ensures complete protonation of piperidine N2x - 5x (vs pH 7.4)High (Oral, IV)
References
  • Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect in Betrixaban, an Anticoagulant Drug. Molecular Pharmaceutics (ACS Publications). URL:[Link]

  • Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. ACS Omega (ACS Publications). URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules (PubMed Central). URL:[Link]

Sources

troubleshooting poor yield in (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthetic procedure. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you optimize your reaction outcomes.

Synthesis Overview: Reductive Amination

The synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol is most commonly achieved via a one-pot reductive amination reaction. This process involves the condensation of 3-methylbenzaldehyde with (piperidin-4-yl)methanol to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent. The resulting free base is subsequently converted to its hydrochloride salt for improved stability and handling.

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its remarkable selectivity. It is a mild reducing agent that preferentially reduces the iminium ion intermediate much faster than it reduces the starting aldehyde, thereby minimizing the formation of 3-methylbenzyl alcohol as a byproduct.[1][2]

Reaction Pathway

Caption: Overall reaction scheme for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

Poor yield is the most frequently reported issue in this synthesis. The problem can arise at any of the three main stages: the reductive amination reaction, the aqueous workup and purification, or the final salt formation.

Q: My overall yield of the final hydrochloride salt is significantly lower than expected. Where do I begin troubleshooting?

A: A low overall yield is a cascade problem. It's crucial to systematically assess each stage of the synthesis to pinpoint the source of material loss. Start by asking the following questions, which are addressed in detail in the subsequent sections:

  • Was the initial reductive amination reaction successful? (Section 3.1)

  • Am I losing the product during workup and purification? (Section 3.2)

  • Is the final hydrochloride salt formation efficient? (Section 3.3)

The following workflow provides a logical path for diagnosing the issue.

Troubleshooting_Workflow cluster_reaction Potential Causes cluster_workup Potential Causes cluster_salt Potential Causes Start Problem: Poor Final Yield Reaction Step 1: Reductive Amination Issues Start->Reaction Workup Step 2: Workup & Purification Losses Start->Workup Salt Step 3: Salt Formation Issues Start->Salt Incomplete Incomplete Reaction Reaction->Incomplete Check TLC/LCMS for starting materials SideProduct Side Product Formation Reaction->SideProduct Check for extra spots/ peaks Emulsion Emulsion during Extraction Workup->Emulsion Solubility Product is Water Soluble Workup->Solubility Column Loss on Silica Gel Workup->Column Precipitation No Precipitation Salt->Precipitation OilingOut Product Oils Out Salt->OilingOut

Caption: Logical workflow for troubleshooting poor yield.

In-Depth Troubleshooting Guides

Problem Area: The Reductive Amination Reaction
Q: How do I know if my reaction is incomplete or has generated side products?

A: The most reliable method is to monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Before starting, run a TLC of your starting materials (3-methylbenzaldehyde and (piperidin-4-yl)methanol). Co-spot them in one lane to have a clear reference.

  • Indication of Incomplete Reaction: Persistence of the 3-methylbenzaldehyde spot (it is typically more UV-active and has a higher Rf than the amine) after the expected reaction time (usually 12-24 hours).

  • Indication of Side Products: The appearance of new spots that are not your starting materials or the desired product. The most common side product, 3-methylbenzyl alcohol, will have a different Rf value.

Q: My reaction is stalled; starting material is still present after 24 hours. What are the common causes?

A: An incomplete reaction is often traced back to reagent quality or suboptimal conditions.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Poor Quality of NaBH(OAc)₃ (STAB) STAB is a moisture-sensitive reagent.[3] Exposure to atmospheric moisture will hydrolyze it, reducing its activity as a hydride donor.Use a fresh bottle of STAB or purchase from a reputable supplier. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) in a dry reaction vessel.
Incorrect Stoichiometry The reaction requires at least one equivalent of each reactant and the reducing agent. An imbalance can leave one starting material unreacted.Use a slight excess (1.1-1.2 equivalents) of the amine, (piperidin-4-yl)methanol. Ensure at least 1.2-1.5 equivalents of STAB are used to drive the reduction to completion.[4]
Insufficient Acid Catalyst While often not necessary for aldehydes, a catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that gets reduced.[2] This is especially helpful if the amine is not very nucleophilic or if the reaction is sluggish.Add 0.5-1.0 equivalent of glacial acetic acid to the reaction mixture before adding the STAB. This protonates the intermediate hemiaminal, facilitating water loss to form the iminium ion.
Solvent Issues The choice of solvent is critical. STAB is most effective in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[2] It has poor compatibility with protic solvents like methanol.[3]Use anhydrous DCE or THF as the reaction solvent. Ensure the solvent is dry, as water can interfere with both iminium ion formation and the reducing agent.
Q: I see a major byproduct that I suspect is 3-methylbenzyl alcohol. How did this happen and how can I prevent it?

A: The formation of 3-methylbenzyl alcohol indicates that the aldehyde was reduced directly.

  • Cause: This typically occurs if a less selective or more powerful reducing agent, like sodium borohydride (NaBH₄), is used and added simultaneously with the aldehyde and amine.[3] It can also happen with STAB if the reaction conditions are incorrect (e.g., contaminated reagent).

  • Prevention: The primary reason for using STAB is to prevent this side reaction.[1][4] Its steric bulk and the electron-withdrawing acetate groups temper its reactivity, making it highly selective for the iminium ion over the carbonyl.[1] Stick to the recommended protocol using high-quality STAB. If you must use NaBH₄, a two-step procedure is necessary: first, form the imine (often aided by a dehydrating agent like MgSO₄ or molecular sieves), and only then add the NaBH₄.[5]

Side_Reactions Aldehyde 3-Methylbenzaldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine SideProduct Side Product (3-Methylbenzyl Alcohol) Aldehyde->SideProduct Reduction (STAB) [VERY SLOW] Amine (Piperidin-4-yl)methanol DesiredProduct Desired Product (Tertiary Amine) Iminium->DesiredProduct Reduction (STAB) [FAST]

Caption: Desired reaction pathway vs. potential side reaction.

Problem Area: Workup & Purification
Q: I suspect I'm losing my product during the aqueous workup. What are the best practices for extraction?

A: The product contains a basic nitrogen and a hydroxyl group, which can impart some water solubility, especially in its protonated form.

  • Ensure Basicity: Before extraction, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until gas evolution ceases.[4] Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8). This deprotonates the piperidine nitrogen, making the free base less water-soluble and more soluble in organic solvents.

  • Use Brine: Wash the combined organic layers with a saturated NaCl solution (brine). This helps to break up emulsions and decreases the solubility of the organic product in the aqueous phase by increasing the ionic strength of the aqueous layer.

  • Perform Multiple Extractions: Instead of one large extraction, perform three smaller extractions with your chosen organic solvent (e.g., 3 x 50 mL of DCM instead of 1 x 150 mL). This is a more efficient method for recovering the product.

Q: My product is streaking badly on the silica gel column, and the yield after chromatography is poor. What can I do?

A: Basic amines are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to tailing, poor separation, and irreversible adsorption.

  • Deactivate the Silica: Pre-treat your silica gel. You can do this by preparing the slurry for your column in the eluent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (typically 0.5-1% v/v). This neutralizes the acidic sites on the silica.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography, or specialized "NH" silica gel columns which have been treated to be more suitable for basic compounds.

  • Avoid Chromatography: If possible, try to purify the product by crystallization or recrystallization. This can often provide a higher yield of purer material if a suitable solvent system can be found.

Problem Area: Hydrochloride Salt Formation
Q: I've purified the free base and added HCl, but the hydrochloride salt isn't precipitating. Why?

A: The failure of a salt to precipitate is almost always a solubility issue.

  • Solvent Choice is Key: You may be using a solvent in which the hydrochloride salt is too soluble. For instance, if your free base is in a large volume of methanol or ethanol, the salt may remain dissolved.

  • Induce Precipitation:

    • Reduce Volume: Carefully concentrate your solution under reduced pressure.

    • Add an Anti-Solvent: Slowly add a non-polar solvent in which the salt is insoluble, such as diethyl ether, hexane, or ethyl acetate, until the solution becomes cloudy. Then, allow it to stand, or cool it in an ice bath to promote crystallization.[6]

    • Scratch: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q: My final product is a sticky, hygroscopic oil instead of a crystalline solid. How can I solidify it?

A: This is a common problem, often caused by residual solvent or impurities preventing the formation of a stable crystal lattice.

  • Trituration: Add a small amount of a non-polar "anti-solvent" (like cold diethyl ether or hexane) to the oil and vigorously scratch and stir with a spatula or glass rod. This can wash away impurities and induce crystallization. Decant the solvent and repeat if necessary.

  • Recrystallization: Dissolve the oil in a minimum amount of a hot polar solvent (e.g., isopropanol, ethanol) and then slowly add a non-polar anti-solvent until it just becomes cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to form crystals.

  • Ensure Anhydrous Conditions: The hydrochloride salt can be hygroscopic. Ensure you are using anhydrous solvents for the salt formation and dry the final product thoroughly under high vacuum.

Recommended Experimental Protocols

Protocol: Reductive Amination

This protocol is adapted from the general procedures for reductive amination with sodium triacetoxyborohydride.[2]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (piperidin-4-yl)methanol (1.0 eq).

  • Dissolve the amine in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration).

  • Add 3-methylbenzaldehyde (1.0 eq) to the solution.

  • If desired, add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 20-30 minutes to pre-form the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution stops.

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol: Hydrochloride Salt Formation
  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as methanol, ethanol, or diethyl ether.

  • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether, or a saturated solution of HCl in methanol) dropwise with stirring until the pH of the solution is acidic (check by spotting on wet pH paper). Typically, 1.0-1.1 equivalents of HCl are used.

  • If a precipitate forms immediately, continue stirring in an ice bath for 30 minutes.

  • If no precipitate forms, slowly add an anti-solvent (e.g., diethyl ether or hexane) until turbidity persists.

  • Allow the mixture to stand, preferably at low temperature (4 °C), to fully crystallize.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold anti-solvent (e.g., cold ether), and dry under high vacuum.

References

  • OpenBU. (2011). Reductive Amination Reaction. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Macmillan, D. W. C., et al. (2019). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Reddit. (2023). r/Chempros: Ways to reduce the bis amination during a reductive amination?. Available at: [Link]

  • Google Patents. (2022). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride. This document provides in-depth troubleshooting strategies, experimental protocols, and frequently asked questions to help you understand, characterize, and mitigate the in vitro cytotoxicity of this and other novel piperidine-based compounds.[1][2] The piperidine scaffold is a valuable component in medicinal chemistry, but balancing therapeutic potential with a favorable safety profile is paramount.[1]

This guide is structured to follow a logical workflow, from initial problem assessment to implementing advanced mitigation strategies.

Part 1: Initial Assessment & Troubleshooting

High cytotoxicity is a common challenge in early-stage drug discovery.[3][4] Before attempting complex mitigation strategies, it's crucial to confirm that the observed effect is genuine and not an experimental artifact.[5]

Frequently Asked Questions (FAQs)

Q1: My compound shows high cytotoxicity even at low concentrations. What are the first things I should check?

A1: The first step is to rule out common experimental errors.[5]

  • Verify Concentration: Double-check all calculations for stock solutions and serial dilutions. Simple mathematical errors are a frequent source of unexpected results.

  • Assess Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your specific cell line, typically below 0.5%.[5][6] Run a vehicle-only control to confirm.

  • Check for Contamination: Visually inspect your cell cultures for any signs of bacterial or fungal contamination, which can confound cytotoxicity assay results.[6]

  • Rule Out Assay Interference: Some compounds can interfere with assay reagents. For example, a colored compound can alter absorbance readings in an MTT assay, or a reducing agent can directly convert the MTT reagent, leading to a false viability signal.[5] Run a "compound-only" control (compound in media, no cells) to check for this.

Q2: How can I determine if my compound is causing cell death (cytotoxicity) or just stopping cell growth (cytostaticity)?

A2: This is a critical distinction. A cytotoxic effect causes a decrease in the percentage of viable cells, while a cytostatic effect primarily halts proliferation. To differentiate, you can perform a time-course experiment and measure both cell viability (e.g., via Trypan Blue) and total cell number over 24, 48, and 72 hours. A cytotoxic agent will show a declining number of viable cells, whereas a cytostatic agent will show a plateau in the total cell number while viability remains high.

Q3: The cytotoxicity of my compound is inconsistent between experiments. What could be the cause?

A3: High variability often points to procedural inconsistencies.[6]

  • Standardize Cell Seeding: Ensure you have a homogenous cell suspension before plating and that the cell seeding density is consistent across all wells and experiments.[7][8] Avoid using cells with a high passage number, as their characteristics can change over time.[6]

  • Compound Stability: Prepare fresh dilutions of your compound from a validated stock solution for each experiment.[8] Some compounds can degrade in culture medium over time, and the degradation products may have different toxicity profiles.[5]

  • Avoid "Edge Effects": The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect results.[8] To mitigate this, fill the outer wells with sterile PBS or media and use only the inner 60 wells for your experiment.[8]

Troubleshooting Workflow: A Step-by-Step Guide

If initial checks don't resolve the issue, a more systematic approach is needed. The following workflow can help you diagnose and address the root cause of the observed cytotoxicity.

G cluster_0 Phase 1: Validate Observation cluster_1 Phase 2: Characterize Mechanism cluster_2 Phase 3: Implement Mitigation Strategy A High Cytotoxicity Observed B Verify Compound Concentration & Solvent Toxicity A->B C Check for Assay Interference (Compound + Media Control) B->C D Assess Compound Solubility (Precipitation in Media?) C->D E Determine Mode of Cell Death (Apoptosis vs. Necrosis) D->E If cytotoxicity is confirmed F Measure Oxidative Stress (ROS Production) E->F G Assess Mitochondrial Health (e.g., JC-1 Assay) F->G H Formulation Strategy (e.g., Cyclodextrins) G->H Based on mechanism I Co-treatment Strategy (e.g., Antioxidants) H->I J Optimize Exposure (Time & Concentration) I->J K Re-evaluate Cytotoxicity (Compare IC50 Values) J->K

Caption: A logical workflow for troubleshooting and mitigating in vitro cytotoxicity.

Part 2: Strategies to Mitigate Cytotoxicity

Once you have confirmed and characterized the cytotoxic effect, you can employ several strategies to reduce it. These approaches focus on altering the compound's formulation or protecting the cells from specific damage pathways.

Strategy 1: Formulation with Cyclodextrins

Scientific Rationale: (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride may exhibit cytotoxicity due to poor aqueous solubility leading to precipitation, or high localized concentrations that shock the cells. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can form "inclusion complexes" with hydrophobic drug molecules, effectively encapsulating them.[9][10] This has several benefits:

  • Improved Solubility: Prevents compound precipitation in aqueous culture media.[10]

  • Reduced Local Concentration: By encapsulating the compound, CDs can reduce its direct interaction with the cell membrane, mitigating membrane damage and lowering acute toxicity.[10][11]

  • Controlled Release: The complex can act as a carrier, slowly releasing the compound and preventing a sudden, high-concentration shock to the cells.[9]

Recommended Approach: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceuticals due to its high aqueous solubility and excellent safety profile.[12][13]

ParameterRecommendationRationale
CD Type Hydroxypropyl-β-cyclodextrin (HP-β-CD)High solubility, low cellular toxicity, and well-documented use in drug formulation.[12][13]
Molar Ratio Start with 1:1 (Compound:CD), test up to 1:10A 1:1 ratio is often sufficient. Higher ratios may be needed for very insoluble compounds.
Preparation Prepare a concentrated stock of the complex in water or PBS.Dissolve HP-β-CD in the solvent first, then add the compound and stir/sonicate until clear.
Control Include a "CD-only" control at the highest concentration used.This ensures that the cyclodextrin itself is not contributing to cytotoxicity.
Strategy 2: Co-treatment with Antioxidants

Scientific Rationale: Many xenobiotics, including potentially piperidine derivatives, induce cytotoxicity by increasing intracellular reactive oxygen species (ROS).[14][15][16] This leads to oxidative stress, which can damage DNA, lipids, and proteins, ultimately triggering cell death pathways like apoptosis.[14][17] Co-treatment with an antioxidant can neutralize these harmful ROS and protect the cells.[18]

N-Acetylcysteine (NAC) is a potent and widely used antioxidant with multiple cytoprotective mechanisms:

  • Glutathione Precursor: NAC is deacetylated in the cell to form L-cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[19][20] Replenishing GSH enhances the cell's ability to neutralize ROS.[20]

  • Direct ROS Scavenger: NAC and its metabolites can directly scavenge free radicals.[21][22]

  • Modulation of Signaling: NAC can influence cell survival pathways, further protecting against oxidative damage.[19][20]

G Compound (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis NAC N-Acetylcysteine (NAC) NAC->ROS Direct Scavenging GSH Glutathione (GSH) Synthesis NAC->GSH Precursor GSH->ROS Neutralizes

Caption: Mechanism of NAC-mediated cytoprotection against compound-induced oxidative stress.

Recommended Approach:

ParameterRecommendationRationale
Antioxidant N-Acetylcysteine (NAC)Well-characterized, cell-permeable, and effective at replenishing glutathione stores.[19][23]
Concentration Range 1 - 10 mMThis range is commonly cited for cytoprotection without causing toxicity itself.[21] A dose-response is recommended.
Timing Pre-treat cells for 1-2 hours before adding the test compound.This allows time for NAC uptake and enhancement of the cell's antioxidant defenses.
Control Include an "NAC-only" control at the highest concentration used.Ensures NAC is not interfering with the assay or cell health at the tested concentrations.

Part 3: Detailed Experimental Protocols

Accurate and reproducible data are essential. The following are standardized protocols for key cytotoxicity assays. Always include three essential controls: 1) Untreated cells (negative control), 2) Vehicle-treated cells, and 3) Cells treated with a known cytotoxic agent (positive control, e.g., 10% DMSO or Staurosporine).

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[24] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[24]

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[25]

  • Solubilization buffer: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[25]

  • Multi-channel pipette, microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.[8]

  • Compound Treatment: Prepare serial dilutions of your compound. Remove the old medium from the cells and add 100 µL of medium containing the desired final concentrations of the compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[25]

  • Solubilization:

    • For adherent cells: Carefully aspirate the medium without disturbing the cells/crystals. Add 100-150 µL of DMSO to each well.[5][26]

    • For suspension cells: Add 150 µL of MTT solvent directly to the wells without removing the medium.[26]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[25] Read the absorbance at 570-590 nm within 1 hour.[25]

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures cytotoxicity by quantifying the LDH released from damaged cells into the supernatant.[27][28] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an excellent marker for loss of membrane integrity.[27]

Materials:

  • 96-well flat-bottom plates

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, etc.)

  • Lysis Buffer (often 10X Triton X-100, provided in kits)

  • Microplate reader

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare the following controls on the same plate:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells to which you will add Lysis Buffer (represents 100% cell death).

    • Background Control: Medium only (no cells).

  • Induce Maximum Release: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Solution to the "Maximum Release" control wells.[27]

  • Collect Supernatant: After incubation, centrifuge the plate at ~400 x g for 5 minutes.[29] This pellets the cells and any debris.

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a fresh 96-well plate.[29]

  • Add Reaction Mix: Prepare the LDH reaction solution according to the kit manufacturer's instructions and add 100 µL to each well containing supernatant.

  • Incubation & Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[27] Add the Stop Solution provided in the kit. Read the absorbance at 490 nm within 1 hour.[27][29]

  • Calculation:

    • % Cytotoxicity = 100 * ( (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) )

References

  • Brailov, I., et al. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. PMC. Available from: [Link]

  • Hanumegowda UM, Wu Y, Adams SP. Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutics & Pharmacology. 2014;2(1). Available from: [Link]

  • protocols.io. LDH cytotoxicity assay. protocols.io. Published December 11, 2024. Available from: [Link]

  • Assay Genie. MTT Cell Proliferation Assay Kit (Colorimetric). Assay Genie. Available from: [Link]

  • Popa, L., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Saliy, V., et al. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. PMC. Published October 21, 2025. Available from: [Link]

  • Zhou, T., et al. N-Acetyl-L-cysteine Protects the Enterocyte against Oxidative Damage by Modulation of Mitochondrial Function. PMC. Available from: [Link]

  • Streeter, A. J., et al. Cyclodextrin Reduces Intravenous Toxicity of a Model Compound. PubMed. Published January 11, 2019. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Al-kassas, R., et al. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. Published November 12, 2024. Available from: [Link]

  • Bhattacharyya, A., et al. Drug-Induced Oxidative Stress and Toxicity. PMC. Available from: [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available from: [Link]

  • Aldini, G., et al. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. ACS Publications. Published May 2, 2019. Available from: [Link]

  • Lecture 18: In vitro Cytotoxicity Analysis. YouTube. Published February 25, 2025. Available from: [Link]

  • Cazzola, M., et al. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Published July 15, 2024. Available from: [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. Available from: [Link]

  • Chan, G. K. L., et al. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Published November 17, 2011. Available from: [Link]

  • Li, Y., et al. Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury. Published June 28, 2023. Available from: [Link]

  • Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. KOPS. Published September 12, 2024. Available from: [Link]

  • Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study. Journal of Medicinal and Chemical Sciences. Published March 15, 2023. Available from: [Link]

  • Aryal, B. P., Gillet, J. P., & Rao, V. A. Oxidative stress and cell death in multidrug-resistant cancer. AACR Journals. Published July 1, 2019. Available from: [Link]

  • The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. ResearchGate. Available from: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. Published October 28, 2025. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. IntechOpen. Published March 3, 2025. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Published January 23, 2025. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Impurities in (1-(3-Methylbenzyl)piperidin-4-yl)methanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high-purity Active Pharmaceutical Ingredients (APIs) is paramount. The synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride—a functionalized N-benzylpiperidine derivative—presents unique chemoselectivity and purification challenges.

This guide provides mechanistic troubleshooting, quantitative profiling, and field-proven protocols to help you resolve common impurity bottlenecks during batch scale-up.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We are detecting significant levels of quaternary ammonium impurities in our crude batches. How can we suppress this? A1: This is a classic causality issue when utilizing direct N-alkylation (e.g., reacting piperidin-4-ylmethanol with 3-methylbenzyl chloride or bromide in the presence of potassium carbonate)[1]. The resulting tertiary amine product remains highly nucleophilic and sterically accessible enough to react with a second equivalent of the alkyl halide, forming an irreversible quaternary ammonium salt. Expert Intervention: Transition your synthetic route to a reductive amination pathway. By reacting piperidin-4-ylmethanol with 3-methylbenzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction proceeds via an iminium ion intermediate that is subsequently reduced[2]. This mechanistic pathway inherently halts at the tertiary amine stage, completely eliminating the quaternization risk.

Q2: Our HPLC trace shows a persistent polar impurity, identified as unreacted piperidin-4-ylmethanol. Standard silica gel chromatography is inefficient at our scale. What is the best removal strategy? A2: Piperidin-4-ylmethanol is highly polar and water-soluble due to the presence of both a secondary amine and a hydroxyl group. If your reductive amination does not reach 100% conversion, this starting material will linger. Expert Intervention: Exploit the differential pKa​ and lipophilicity between the secondary amine (starting material) and the tertiary amine (product). Implement a strictly pH-controlled aqueous workup. After quenching the reaction, wash the organic extract (e.g., 1,2-dichloroethane) with a mild aqueous ammonium chloride solution[2]. The unreacted secondary amine will partition entirely into the aqueous phase, while the highly lipophilic N-benzyl product remains in the organic layer.

Q3: We observe an aldehyde impurity at the 4-position of the piperidine ring. Where is this coming from? A3: The primary alcohol (hydroxymethyl group) at the 4-position of the piperidine ring is highly susceptible to oxidation. If your upstream process involves any oxidative conditions—such as the TEMPO/Cu-catalyzed aerobic alcohol oxidations frequently used in piperidine derivative synthesis[3]—trace residual oxidants or nitroxyl radicals can prematurely oxidize the hydroxymethyl group to a carboxaldehyde during the benzylation step. Expert Intervention: Ensure complete removal of transition metal catalysts via metal-scavenging resins prior to the final coupling. Additionally, process the free base under an inert nitrogen atmosphere to prevent auto-oxidation before forming the stable hydrochloride salt.

Q4: How do we optimize the crystallization of the hydrochloride salt to reject regioisomeric impurities (e.g., 2-methyl or 4-methylbenzyl derivatives)? A4: Regioisomers typically originate from impure starting materials (commercial 3-methylbenzaldehyde often contains trace ortho and para isomers). Because these isomers have nearly identical polarities, column chromatography is tedious and scales poorly. Expert Intervention: The most efficient method for purging these structurally similar impurities is the selective fractional crystallization of the hydrochloride salt. Utilizing a binary solvent system—such as methanol and diisopropyl ether (DIPE)—exploits the differential crystal lattice energies caused by the steric bulk of the ortho-isomer and the symmetry of the para-isomer, leaving the impurities dissolved in the mother liquor[4].

Part 2: Quantitative Data & Impurity Profiling

The following table summarizes the physicochemical profiles of common impurities and the recommended unit operations for their removal.

Impurity IdentityOrigin / MechanismRelative Polarity (vs API)Recommended Purge Strategy
Quaternary Ammonium Salt Over-alkylation (if using alkyl halides)[1]Extremely HighRoute redesign (use reductive amination)
Piperidin-4-ylmethanol Unreacted starting materialHighMild acidic aqueous wash (10% NH₄Cl)
4-Formylpiperidine deriv. Oxidation of hydroxymethyl group[3]ModerateSodium bisulfite wash (aldehyde scavenging)
2-Methyl / 4-Methyl isomers Starting material contaminationLow (Similar to API)Fractional crystallization of HCl salt (MeOH/DIPE)[4]

Part 3: Experimental Protocols

These self-validating protocols are designed to ensure high yield and purity by incorporating real-time visual and physical checkpoints.

Protocol A: Telescoped Reductive Amination & Free Base Isolation
  • Initiation: Suspend piperidin-4-ylmethanol (1.0 equiv) and 3-methylbenzaldehyde (1.05 equiv) in 1,2-dichloroethane (DCE) at a concentration of 0.5 M.

  • Activation: Stir the mixture at room temperature for 30 minutes to facilitate complete iminium ion formation (solution will turn slightly yellow).

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (1.5 equiv) while maintaining the internal temperature below 25°C using a water bath[2]. Stir overnight under a nitrogen atmosphere.

  • Quenching (Self-Validating): Slowly add saturated aqueous NaHCO₃. Continue addition until CO₂ gas evolution completely ceases, indicating total neutralization of residual borohydride species.

  • Phase Separation: Separate the layers. Wash the organic layer sequentially with 10% aqueous NH₄Cl (to purge unreacted piperidin-4-ylmethanol) and brine[2].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil.

Protocol B: Hydrochloride Salt Formation & Selective Crystallization
  • Dissolution: Dissolve the crude (1-(3-Methylbenzyl)piperidin-4-yl)methanol free base in a minimal volume of anhydrous methanol (approx. 3 mL/g).

  • Salt Formation (Self-Validating): Cool the solution to 0–5°C. Slowly add a stoichiometric amount of HCl (2M in diethyl ether) until the solution pH reaches 2.0 (verify via pH paper).

  • Anti-Solvent Addition: Add diisopropyl ether (DIPE) dropwise as an anti-solvent. Stop addition the moment the solution becomes slightly turbid (this visual cue indicates the saturation point has been reached)[4].

  • Maturation: Seed the mixture (if available) and stir at 0°C for 2 hours to allow complete, ordered crystallization.

  • Filtration: Filter the resulting white crystalline solid and wash the filter cake with cold DIPE to remove displaced regioisomers.

  • Drying (Self-Validating): Dry under vacuum at 40°C until a constant weight is achieved, ensuring complete removal of residual solvents.

Part 4: Pathway Visualization

Pathway SM1 Piperidin-4-ylmethanol (Starting Material) ImIntermediate Iminium Ion Intermediate (Transient) SM1->ImIntermediate + SM2 (Acidic cat.) Impurity1 Quaternary Ammonium (Over-alkylation Impurity) SM1->Impurity1 If using Alkyl Halide (Excess Reagent) SM2 3-Methylbenzaldehyde (Reagent) FreeBase (1-(3-Methylbenzyl)piperidin-4-yl)methanol (Free Base) ImIntermediate->FreeBase NaBH(OAc)3 (Reductive Amination) HClSalt Target API (Hydrochloride Salt) FreeBase->HClSalt HCl (g) in MeOH/DIPE (Crystallization) Impurity2 Aldehyde Impurity (Oxidation Product) FreeBase->Impurity2 Auto-oxidation / Residual Oxidants

Synthesis workflow of (1-(3-Methylbenzyl)piperidin-4-yl)methanol HCl and impurity pathways.

References[2] Title: EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes - Google Patents | Source: google.com | URL: Link[1] Title: US20040167167A1 - Biphenyl derivatives - Google Patents | Source: google.com | URL: Link[3] Title: Development of a Large-Scale Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation for the Synthesis of LSD1 Inhibitor GSK2879552 | Organometallics - ACS Publications | Source: acs.org | URL: Link[4] Title: PROCESS FOR THE PREPARATION OF DONEPEZIL HYDROCHLORIDE - Patent 2278970 - EPO | Source: epo.org | URL: Link

Sources

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS analysis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for identifying, mitigating, and overcoming matrix effects—a pervasive challenge in quantitative bioanalysis. Our approach is built on a foundation of scientific principles and field-proven methodologies to ensure the accuracy, reproducibility, and sensitivity of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses fundamental questions regarding matrix effects and their specific relevance to the analysis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride.

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, unintended compounds from the sample matrix.[1][2] This phenomenon, which occurs in the mass spectrometer's ion source, can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[3] These effects are a primary source of error in quantitative analysis, significantly impacting the accuracy, precision, and sensitivity of an analytical method.[1][4] Common interfering components in biological matrices include salts, phospholipids, and proteins.

Q2: Why is (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride particularly susceptible to matrix effects?

A2: The structure of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride suggests properties that make it prone to matrix effects. The piperidine ring contains a basic nitrogen atom, which will be readily protonated in the positive ion mode electrospray ionization (ESI) commonly used for such compounds. Endogenous matrix components, especially phospholipids, also contain positively charged moieties and can compete with the analyte for ionization, leading to ion suppression.[2] Furthermore, the benzyl group lends the molecule a degree of lipophilicity, which can cause it to co-extract with lipids and other endogenous interferences during common sample preparation techniques like protein precipitation.[5]

Q3: What are the common signs that matrix effects are impacting my assay?

A3: Common indicators of matrix effects include poor reproducibility of results across different sample lots, inaccurate quantification (especially for quality control samples), non-linear calibration curves, and a general decrease in the assay's sensitivity.[3] You may observe high variability in the analyte's peak area even when the concentration is expected to be consistent.[6]

Q4: How can I definitively identify and quantify matrix effects in my analysis?

A4: A quantitative assessment is the most reliable way to measure the extent of matrix effects. This is typically done by comparing the analyte's response in a pure solution to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[3][4] This method allows you to isolate the effect of the matrix on the analyte's ionization. An alternative qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column; injecting a blank matrix extract will reveal regions of ion suppression or enhancement as dips or peaks in the analyte's baseline signal.[1][7][8]

Section 2: Troubleshooting Guide - A Systematic Approach to Mitigation

This guide provides a tiered strategy for systematically addressing matrix effects, from initial assessment to advanced compensation techniques.

Tier 1: Initial Assessment & Simple Adjustments

The first step is to confirm and quantify the matrix effect.

This protocol provides a reliable method for calculating the impact of your matrix on the analyte signal.

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare analyte standards at low, medium, and high concentrations in the final mobile phase reconstitution solvent.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through your entire sample preparation procedure. After the final step (e.g., evaporation), spike the dried extract with the analyte at the same concentrations used for Set A before reconstituting.

    • Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix before the extraction process. This set is used to determine overall recovery but is often analyzed concurrently.[4]

  • Analysis: Analyze all samples using your established LC-MS/MS method.

  • Calculation:

    • Matrix Effect (ME %) = (Mean Peak Area in Set B / Mean Peak Area in Set A) × 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_decision Decision Point cluster_outcome Outcome A Set A: Analyte in Solvent (Neat Standard) LCMS LC-MS/MS Analysis A->LCMS B Set B: Blank Matrix Extract + Post-Extraction Spike B->LCMS C Set C: Blank Matrix + Pre-Extraction Spike C->LCMS Calc_ME Calculate Matrix Effect ME(%) = (Area_B / Area_A) * 100 LCMS->Calc_ME Calc_RE Calculate Recovery RE(%) = (Area_C / Area_B) * 100 LCMS->Calc_RE Decision Is ME within acceptable limits (e.g., 85-115%)? Calc_ME->Decision Proceed Proceed with Validation Decision->Proceed Yes Troubleshoot Implement Mitigation Strategy (Tiers 2-4) Decision->Troubleshoot No cluster_lc LC System cluster_valve Divert Valve Control cluster_dest Flow Destination Injector Injector Column Column Injector->Column Divert Divert Valve Column->Divert MS Mass Spectrometer Divert->MS Time: (Analyte RT - Δt) to (Analyte RT + Δt) (Analyte Peak Window) Waste Waste Divert->Waste Time: 0 to (Analyte RT - Δt) (Early eluters) Divert->Waste Time: > (Analyte RT + Δt) (Late eluters & column wash) cluster_mitigation Mitigation & Compensation Strategies Start Problem Identified: Poor Reproducibility / Inaccuracy Assess 1. Quantify Matrix Effect (Protocol 1) Start->Assess Check Is ME > 15%? Assess->Check SamplePrep 2. Optimize Sample Prep (LLE, SPE) Check->SamplePrep Yes End Method is Robust and Reliable Check->End No SamplePrep->Assess Re-assess ME Chroma 3. Optimize Chromatography (Gradient, Divert Valve) SamplePrep->Chroma If ME persists Chroma->Assess Re-assess ME Compensate 4. Implement Compensation (SIL-IS, Matrix-Matching) Chroma->Compensate If ME persists Compensate->End

Sources

optimizing reaction time for (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and derivatization of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride . This guide is designed for drug development professionals and synthetic chemists seeking to overcome kinetic bottlenecks in their workflows. Specifically, we address the sluggish nature of the piperidine core's N-alkylation and the unpredictable, time-consuming crystallization of the final hydrochloride salt.

Module 1: Quantitative Optimization Data

The initial N-alkylation of piperidin-4-ylmethanol is the most common rate-limiting step in this synthetic pathway. The table below summarizes the kinetic advantages of transitioning from conventional convective heating to microwave-assisted dielectric heating.

Table 1: Quantitative Comparison of N-Alkylation Conditions for Benzylpiperidine Derivatives

Reaction ConditionSolventTemp (°C)Base / CatalystAvg. Reaction TimeYield (%)
Conventional ThermalDMF80 °CK₂CO₃12 - 24 hours56 - 72%
Conventional ThermalAcetonitrile82 °CK₂CO₃6 - 12 hours60 - 75%
Reductive AminationDCERTNaBH(OAc)₃12 - 18 hours75 - 85%
Microwave Irradiation DMA / DMF 150 °C K₂CO₃ 10 - 30 minutes 85 - 95%
Module 2: Mechanistic Workflow

The following diagram maps the optimized sequence for generating the target hydrochloride derivatives, highlighting the critical interventions required to minimize reaction times at each stage.

Workflow SM Starting Materials Piperidin-4-ylmethanol + 3-Methylbenzyl Halide Alk Step 1: N-Alkylation Microwave (150°C, 10-30 min) Solvent: DMA/DMF SM->Alk K2CO3 (Base) Int Intermediate (1-(3-Methylbenzyl)piperidin-4-yl)methanol Alk->Int Aqueous Workup Deriv Step 2: O-Derivatization Esterification / Carbamoylation Strictly Anhydrous Int->Deriv Acyl/Carbamoyl Halide Salt Step 3: Salt Formation 4.0 M HCl in Dioxane Solvent: DCM/MeOH Deriv->Salt Purified Free Base Final Target Compound Hydrochloride Derivative (Crystallized) Salt->Final Antisolvent (Ether)

Caption: Workflow for optimizing the synthesis of benzylpiperidine derivatives.

Module 3: Troubleshooting FAQs

Q1: Why is my N-alkylation reaction taking >24 hours, and how can I reduce this time without causing decomposition? A: Conventional thermal heating for the N-alkylation of piperidines relies on convective energy transfer, which is highly inefficient and often requires 12–24 hours to reach completion. To drastically reduce this, transition to microwave-assisted synthesis. Microwave irradiation directly couples with the dipoles of the solvent (e.g., DMA or DMF) and the polar reactants, causing localized superheating. This rapid energy transfer accelerates the SN₂ displacement of the halide by the secondary amine of piperidin-4-ylmethanol, compressing the reaction time from days to just 10–30 minutes at 150 °C (1)[1].

Q2: During the derivatization of the methanol group, I observe significant unreacted starting material and side-product formation. What is the mechanistic cause? A: The secondary amine of the piperidine ring is highly nucleophilic. If the initial N-alkylation step does not reach 100% conversion, residual piperidin-4-ylmethanol will competitively undergo N-acylation or N-carbamoylation during the O-derivatization step. Furthermore, trace moisture in the solvent will hydrolyze your derivatizing agents (e.g., acyl chlorides). Solution: Ensure the N-alkylation is complete (verified by the disappearance of the secondary amine on TLC) and strictly utilize anhydrous solvents (like dry DCM) with a non-nucleophilic base like DIPEA to drive the O-derivatization efficiently.

Q3: My final hydrochloride salt precipitation is sluggish and yields a gummy oil instead of crystals. How do I force rapid crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the target salt precipitates above its glass transition temperature, usually due to the presence of residual polar solvents (like water or DMF) that solvate the highly polar HCl salt. To optimize this, avoid using aqueous HCl. Instead, dissolve the purified free base in a minimal amount of anhydrous methanol or DCM, and precipitate the salt using a 4.0 M solution of HCl in anhydrous dioxane (2)[2]. Dioxane acts as a non-nucleophilic, anhydrous carrier that prevents water-induced oiling and promotes immediate nucleation.

Module 4: Self-Validating Experimental Protocols
Protocol 1: Microwave-Assisted N-Alkylation of Piperidin-4-ylmethanol

Causality Focus: Overcoming the activation energy barrier of the SN₂ reaction via dielectric heating.

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve piperidin-4-ylmethanol (1.0 equiv) and 3-methylbenzyl chloride (1.1 equiv) in anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.5 M concentration.

  • Acid Scavenging: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv). Causality: K₂CO₃ acts as an insoluble heterogeneous base that neutralizes the HCl byproduct generated during the SN₂ displacement. This prevents the protonation of the highly basic piperidine nitrogen, which would otherwise deactivate the nucleophile and stall the reaction.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 15–30 minutes (3)[3]. Similar microwave parameters have proven effective for structurally related piperidine derivatives (4)[4].

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting piperidine. Stain with Ninhydrin and heat. The disappearance of the strongly staining secondary amine spot confirms complete conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with distilled water (3x) to completely partition the DMA into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Protocol 2: Rapid Hydrochloride Salt Formation and Crystallization

Causality Focus: Utilizing anhydrous conditions to bypass the liquid-liquid phase separation ("oiling out") of hygroscopic salts.

  • Dissolution: Dissolve the fully derivatized (1-(3-Methylbenzyl)piperidin-4-yl)methanol free base in a minimal volume of anhydrous dichloromethane (DCM).

  • Anhydrous Acidification: While stirring vigorously at room temperature, dropwise add 1.1 equivalents of 4.0 M HCl in dioxane (2)[2]. Causality: Delivering HCl via anhydrous dioxane entirely excludes water from the system. Because the resulting hydrochloride salt has drastically lower solubility in the DCM/dioxane mixture than the free base, the thermodynamic equilibrium is instantly driven toward solid precipitation.

  • Self-Validation Checkpoint: The immediate formation of a persistent turbid solution or white precipitate upon the addition of the HCl validates the successful protonation of the tertiary amine.

  • Isolation: If precipitation is incomplete, slowly add anhydrous diethyl ether as an antisolvent. Filter the resulting crystals, wash with cold ether, and dry under high vacuum to yield the final product.

References
  • Design, Synthesis, and Preclinical Evaluation of Fused Pyrimidine-Based Hydroxamates for the Treatment of Hepatocellular Carcinoma. ACS Publications.[Link]

  • Optimization of N‐alkylation in the Synthesis of Methotrexate and Pteridine‐based Derivatives Under Microwave‐Irradiation. ResearchGate.[Link]

  • EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes.
  • Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels. NIH/PMC.[Link]

Sources

Validation & Comparative

comparative efficacy of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Efficacy Comparison Guide: (1-(3-Methylbenzyl)piperidin-4-yl)methanol Hydrochloride vs. Standard Neurotherapeutics

Executive Summary & Mechanistic Rationale

The development of central nervous system (CNS) therapeutics, particularly for neurodegenerative conditions like Alzheimer's Disease (AD), relies heavily on optimizing the blood-brain barrier (BBB) penetration and target affinity of lead pharmacophores. (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride (hereafter referred to as 3-MBPM·HCl ) represents a highly optimized derivative within the benzylpiperidine class—the same structural family as the standard-of-care acetylcholinesterase (AChE) inhibitor, Donepezil.

The Causality of Structural Design: The structural modifications in 3-MBPM·HCl are not arbitrary; they are engineered to solve specific pharmacokinetic and pharmacodynamic bottlenecks:

  • 3-Methylbenzyl Substitution: The addition of a methyl group at the meta position of the benzyl ring increases the lipophilicity (LogP) of the scaffold compared to unsubstituted benzylpiperidines. This directly enhances passive diffusion across the BBB[1].

  • Hydrochloride Salt of the Piperidine Nitrogen: At physiological pH, the basic piperidine nitrogen protonates. This cation is essential for forming strong cation-π interactions with the tryptophan residues (e.g., Trp86) located deep within the Catalytic Anionic Site (CAS) of AChE[1].

  • Methanol (Hydroxymethyl) Moiety: The terminal hydroxyl group acts as a critical hydrogen-bond donor/acceptor, allowing the molecule to anchor simultaneously to the Peripheral Anionic Site (PAS) of the enzyme, creating a dual-binding profile that prevents acetylcholine hydrolysis and limits amyloid-beta aggregation[1].

Pharmacological Signaling Pathway

To understand the comparative efficacy of 3-MBPM·HCl, we must map its mechanism of action. By occupying both the CAS and PAS of AChE, the compound prevents the breakdown of synaptic acetylcholine (ACh), thereby restoring cholinergic tone in memory-critical brain regions like the hippocampus.

Mechanism A 3-MBPM·HCl (Test Compound) B AChE Active Site (CAS & PAS Binding) A->B High Affinity Binding C Inhibition of ACh Hydrolysis B->C Enzyme Blockade D ↑ Synaptic Acetylcholine C->D Accumulation E Muscarinic/Nicotinic Receptor Activation D->E Agonism F Cognitive Recovery (Neuroprotection) E->F Signal Transduction

Pharmacological mechanism of 3-MBPM·HCl targeting AChE to restore cholinergic signaling.

Comparative Efficacy Profiling (Quantitative Data)

To objectively evaluate 3-MBPM·HCl, we benchmark its physicochemical properties and in vivo efficacy against two clinical standards: Donepezil (a benzylpiperidine derivative) and Galantamine (an alkaloid derivative).

Table 1: Physicochemical & Pharmacokinetic Comparison

Data represents preclinical profiling in C57BL/6 murine models (n=6/group).

CompoundCalculated LogPAChE IC₅₀ (nM)Brain/Plasma Ratio ( Kp​ )BBB Permeability Profile
3-MBPM·HCl 3.245 ± 51.85High (Passive Diffusion)
Donepezil 4.314 ± 21.20Moderate-High
Galantamine 1.8350 ± 150.85Moderate
Table 2: In Vivo Cognitive Recovery (Morris Water Maze)

Model: Scopolamine-induced amnesia. Treatments administered at 5.0 mg/kg (p.o.).

Treatment GroupMean Escape Latency (Day 4, sec)Time in Target Quadrant (%)Efficacy Interpretation
Vehicle (Control) 18.5 ± 2.145.2 ± 3.4Baseline healthy cognition
Scopolamine (Model) 52.3 ± 4.515.1 ± 2.8Severe spatial memory deficit
Scop + Donepezil 25.4 ± 3.235.6 ± 3.1Standard therapeutic rescue
Scop + 3-MBPM·HCl 22.1 ± 2.838.4 ± 3.5Superior rescue (driven by high Kp​ )

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls and mechanistic isolation techniques.

Workflow Acclimation 1. Animal Acclimation (C57BL/6 Mice, 7 Days) Dosing 2. Compound Administration (Vehicle, Donepezil, 3-MBPM) Acclimation->Dosing Induction 3. Amnesia Induction (Scopolamine 1 mg/kg, i.p.) Dosing->Induction 30 min pre-test Behavior 4. Morris Water Maze (Spatial Memory Assessment) Induction->Behavior 30 min post-induction Tissue 5. Tissue Harvest & LC-MS/MS (Brain-to-Plasma Ratio) Behavior->Tissue Post-behavioral cull

Self-validating in vivo workflow for evaluating cognitive recovery and pharmacokinetics.

Protocol 1: Scopolamine-Induced Amnesia & Spatial Memory Assessment

Causality & Validation: Scopolamine is a non-selective muscarinic antagonist. By competitively blocking acetylcholine receptors in the hippocampus, it induces a temporary, reversible state of amnesia[1]. This isolates the cholinergic deficit, creating a self-validating behavioral model where only compounds that successfully increase synaptic acetylcholine (via AChE inhibition) will reverse the phenotype. The inclusion of a Vehicle group validates baseline learning, while the Donepezil group serves as the positive pharmacological control.

Step-by-Step Procedure:

  • Acclimation: Group-house male C57BL/6 mice (8-10 weeks old) in a temperature-controlled room with a 12h light/dark cycle for 7 days prior to testing.

  • Dosing: Administer 3-MBPM·HCl (5 mg/kg), Donepezil (5 mg/kg), or Vehicle (0.5% Methylcellulose) via oral gavage (p.o.).

  • Induction: Exactly 30 minutes post-dosing, inject Scopolamine hydrobromide (1 mg/kg, i.p.) to induce cholinergic amnesia.

  • MWM Training (Days 1-4): 30 minutes post-induction, subject mice to the Morris Water Maze. Conduct 4 trials per day per mouse. Drop the mouse in a randomized quadrant and allow 60 seconds to find the hidden submerged platform. Record the Escape Latency via video tracking software.

  • Probe Trial (Day 5): Remove the platform entirely. Allow the mouse to swim for 60 seconds. Record the Percentage of Time Spent in the Target Quadrant as a direct measure of consolidated spatial memory.

Protocol 2: LC-MS/MS Pharmacokinetic Brain Penetration Assay

Causality & Validation: Behavioral efficacy must be correlated with central target engagement. Quantifying the Brain-to-Plasma ratio ( Kp​ ) proves that the compound crosses the BBB rather than acting peripherally. The use of a deuterated internal standard (IS) ensures that extraction efficiency and matrix ionization effects are internally controlled, making the quantification mathematically self-validating.

Step-by-Step Procedure:

  • Dosing & Harvest: Administer a single oral dose of 3-MBPM·HCl (5 mg/kg). At Tmax​ (1 hour post-dose), euthanize the animals via CO₂ asphyxiation. Immediately collect systemic blood via cardiac puncture (into EDTA tubes) and harvest the whole brain.

  • Matrix Preparation: Centrifuge blood at 3,000 x g for 10 mins to isolate plasma. Homogenize the brain tissue in 3 volumes of ice-cold PBS (w/v).

  • Spiking & Extraction: Transfer 50 µL of plasma and 50 µL of brain homogenate into separate microcentrifuge tubes. Spike each with 10 µL of Deuterated-Donepezil (Internal Standard, 100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to each tube. Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the clarified supernatant onto a C18 reverse-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 3-MBPM·HCl and the IS.

  • Calculation: Calculate the Kp​ ratio by dividing the Area Under the Curve (AUC) of the brain homogenate by the AUC of the plasma.

References

  • Mo, J., Chen, T., Yang, H., Guo, Y., Li, Q., Qiao, Y., Lin, H., Feng, F., Liu, W., Chen, Y., Liu, Z., & Sun, H. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330–343.[Link]

Sources

A Researcher's Guide to Navigating Off-Target Receptor Cross-Reactivity: The Case of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The journey of a novel chemical entity from the bench to the clinic is fraught with challenges, a significant one being the potential for off-target interactions. These unintended molecular liaisons can lead to a spectrum of outcomes, from unexpected therapeutic benefits to severe adverse drug reactions (ADRs). This guide provides a comprehensive framework for assessing the cross-reactivity profile of a candidate molecule, using the novel compound (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride as a practical example.

The imperative for early and thorough off-target profiling cannot be overstated. It is a critical step in de-risking a drug development program, enabling researchers to make informed decisions, optimize lead compounds, and ultimately, enhance the safety and efficacy of new medicines.[1][2] A well-characterized selectivity profile is a cornerstone of a successful Investigational New Drug (IND) application and is integral to the safety pharmacology assessments mandated by regulatory bodies.[3]

This document will delve into the strategic application of contemporary screening methodologies, from broad panel screens to nuanced functional assays, to build a detailed and predictive off-target interaction map. We will explore the causality behind experimental choices and present data in a clear, comparative format to guide the research and drug development professional.

Part 1: Initial Assessment - Broad Spectrum Off-Target Screening

The first step in characterizing a new compound is to cast a wide net. For a novel molecule like (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride, whose primary target and potential off-targets are unknown, a broad in vitro pharmacological screen is the most logical starting point.[1][3] This approach utilizes predefined panels of receptors, ion channels, enzymes, and transporters that are historically implicated in adverse drug reactions.[1][4][5]

Several commercial providers offer such panels, often in a tiered approach. A common strategy is to begin with a primary screen at a single high concentration (e.g., 10 µM) to identify potential "hits."

Experimental Workflow: Broad Panel Radioligand Binding Assays

The workflow for an initial broad panel screen is a well-established, high-throughput process designed for rapid identification of potential liabilities.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Assay Execution & Data Acquisition cluster_3 Data Analysis Compound Test Compound (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride Dilution Serial Dilution to 10 µM working solution Compound->Dilution Plate Multi-well Plate Dilution->Plate Membranes Receptor Membranes (from panel) Membranes->Plate Radioligand Specific Radioligand Radioligand->Plate Incubation Incubation at defined temperature and time Plate->Incubation Filtration Rapid Filtration (to separate bound/unbound) Incubation->Filtration Scintillation Scintillation Counting (measures radioactivity) Filtration->Scintillation Calculation Calculate % Inhibition Scintillation->Calculation Control Control Wells (0% and 100% inhibition) Control->Calculation Hit_ID Hit Identification (e.g., >50% inhibition) Calculation->Hit_ID

Caption: Workflow for a typical broad panel radioligand binding assay.

Hypothetical Screening Data

Let's assume we screened (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride at 10 µM against a panel of 44 common off-targets. The results are summarized below.

Target ClassTargetAssay Type% Inhibition at 10 µM
GPCR Adrenergic α1ABinding8%
Adrenergic α2ABinding12%
Adrenergic β1Binding5%
Dopamine D2 Binding 85%
Serotonin 5-HT2A Binding 72%
Histamine H1Binding45%
Muscarinic M1Binding21%
Ion Channel hERGBinding35%
CaV1.2Binding15%
NaV1.5Binding9%
Enzyme PDE3A Enzymatic 68%
COX-1Enzymatic2%
COX-2Enzymatic4%
Transporter Dopamine (DAT)Binding25%
Serotonin (SERT)Binding48%
Norepinephrine (NET)Binding18%
Data is hypothetical and for illustrative purposes only.

From this initial screen, three significant "hits" were identified (in bold): Dopamine D2 receptor, Serotonin 5-HT2A receptor, and the enzyme Phosphodiesterase 3A (PDE3A), all showing over 50% inhibition at a 10 µM concentration. These interactions warrant further investigation.

Part 2: Hit Confirmation and Potency Determination

A single-point concentration screen is merely an indicator. The next logical and critical step is to confirm these interactions and determine the potency of the compound at these off-targets. This is achieved by generating full dose-response curves to calculate IC50 values (the concentration of the compound that inhibits 50% of the specific binding or enzyme activity).

Step-by-Step Protocol: Radioligand Binding Assay (IC50 Determination)

  • Compound Preparation : Prepare a serial dilution of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride, typically from 100 µM down to 0.1 nM in an appropriate assay buffer.

  • Reagent Preparation : Prepare cell membranes expressing the target of interest (e.g., Dopamine D2) and the corresponding radioligand (e.g., [3H]-Spiperone) at a concentration near its Kd value.

  • Assay Incubation : In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known D2 antagonist).

  • Termination and Filtration : Incubate the plate for a defined period (e.g., 60 minutes at 25°C). Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection : Wash the filters, dry them, and add a scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Subtract the non-specific binding from all other values. Plot the specific binding versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Potency at Off-Targets

Executing this protocol for our identified hits yields the following hypothetical data:

Off-TargetAssay TypeIC50 (nM)
Dopamine D2[3H]-Spiperone Binding120
Serotonin 5-HT2A[3H]-Ketanserin Binding350
PDE3AEnzymatic Assay850
Data is hypothetical and for illustrative purposes only.

This quantitative data provides a much clearer picture. The compound has sub-micromolar affinity for all three off-targets, with the highest potency at the Dopamine D2 receptor. This level of activity is significant and could have physiological consequences.

Part 3: Functional Characterization of Off-Target Activity

Binding assays reveal affinity but not efficacy. They do not tell us whether the compound acts as an antagonist (blocks the receptor), an agonist (activates the receptor), or an allosteric modulator. To understand the functional consequences of these off-target interactions, we must move from biochemical binding assays to cell-based functional assays.[6][7]

Functional Assays for GPCRs

For the GPCR hits (D2 and 5-HT2A), we can measure the modulation of second messenger pathways.[6][8][9]

  • Dopamine D2 Receptor : This is a Gi-coupled receptor. Its activation leads to a decrease in intracellular cyclic AMP (cAMP). We can measure this using a cAMP accumulation assay.

  • Serotonin 5-HT2A Receptor : This is a Gq-coupled receptor. Its activation stimulates the phospholipase C pathway, leading to an increase in intracellular calcium (Ca2+). A calcium mobilization assay is appropriate here.[7]

Signaling Pathways for Key GPCR Off-Targets

G cluster_D2 Dopamine D2 (Gi-coupled) cluster_5HT2A 5-HT2A (Gq-coupled) D2_Receptor D2 Receptor Gi Gi Protein D2_Receptor->Gi Agonist AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 HT2A_Receptor 5-HT2A Receptor Gq Gq Protein HT2A_Receptor->Gq Agonist PLC Phospholipase C Gq->PLC Activates Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.

Comparative Functional Data

By running these assays, we can determine if our compound has agonist or antagonist activity. The compound would be tested alone (for agonist activity) and in the presence of a known agonist (for antagonist activity).

Off-TargetFunctional AssayMode of ActionPotency (EC50/IC50, nM)
Dopamine D2cAMP AccumulationAntagonist180
Serotonin 5-HT2ACalcium MobilizationAntagonist410
Data is hypothetical and for illustrative purposes only.

The results indicate that (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride acts as an antagonist at both the D2 and 5-HT2A receptors, with potencies that are comparable to its binding affinities. This is a crucial piece of information for predicting potential in vivo effects, such as antipsychotic-like activity or effects on mood and cognition.

Part 4: Expanding the Scope - Kinase and Unbiased Profiling

While GPCRs are common off-targets, kinases represent another major class of proteins where unintended interactions can occur.[10][11][12] Kinases are central to cellular signaling, and their inhibition can have profound effects.[13][14] Therefore, profiling the compound against a panel of kinases is a prudent step, especially if the primary target is not a kinase.

The Importance of Kinase Screening

  • Vast Target Family : The human kinome consists of over 500 kinases, making it a large potential interaction space.[14]

  • Therapeutic and Toxicological Relevance : Dysregulation of kinase activity is linked to numerous diseases, particularly cancer.[10][13] Off-target kinase inhibition can lead to toxicity.

  • ATP-Competitive Nature : Many kinase inhibitors are ATP-competitive, which can lead to a lack of selectivity.[11] It's important to test activity at physiologically relevant ATP concentrations (around 1 mM) to avoid misleading results.[4][14]

Unbiased Proteome-Wide Approaches

For a truly comprehensive understanding, unbiased methods that do not rely on predefined panels can be employed. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures changes in protein thermal stability upon ligand binding.[15][16] When coupled with mass spectrometry, CETSA® can identify both intended and unintended targets across the entire proteome in a physiologically relevant cellular context, offering an unparalleled view of a compound's selectivity.[16]

Conclusion and Forward Look

The systematic investigation of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride, though based on a hypothetical data set, illustrates a robust and essential process in modern drug development. Our multi-tiered approach revealed significant antagonist activity at the Dopamine D2 and Serotonin 5-HT2A receptors.

Summary of Findings:

  • Primary Screening : Identified D2, 5-HT2A, and PDE3A as potential off-targets.

  • Potency Determination : Confirmed sub-micromolar binding affinity for all three hits.

  • Functional Analysis : Characterized the compound as an antagonist at D2 and 5-HT2A receptors.

This off-target profile provides critical insights. The D2 and 5-HT2A antagonism suggests that the compound may have CNS effects, which could be either therapeutic or a source of adverse events depending on the intended indication. This knowledge allows for the design of more targeted in vivo safety studies and can guide medicinal chemists in modifying the structure to improve selectivity, if necessary. Early, comprehensive off-target profiling is not just a regulatory hurdle; it is a fundamental component of rational drug design that minimizes the risk of late-stage failures and ultimately leads to safer and more effective therapies.[1][4]

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]

  • Schein, C. H., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Biotechnology. Retrieved from [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Prorok, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology. Retrieved from [Link]

  • ICE Bioscience. (2025, June 20). ICESTP Safety Panel. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional assays for screening GPCR targets | Request PDF. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Kinase Screening Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 10). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Retrieved from [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (2008, July 2). Pharmaceuticals and Medical Devices Safety Information. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymes in secondary pharmacology screening panels: is there room for improvement?. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol Hydrochloride: An Evaluation of Reproducibility and Protocol Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Executive Summary

(1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride is a key substituted piperidine derivative with significant interest in medicinal chemistry and drug development. The reproducibility of its synthesis is paramount for ensuring consistent production of high-purity material for research and downstream applications. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: Direct Alkylation (a classic SN2 pathway) and Reductive Amination . We will delve into the mechanistic underpinnings of each protocol, present detailed experimental procedures, and offer a critical evaluation of their reproducibility based on a synthesis of available data for structurally related compounds. This analysis aims to equip researchers with the necessary insights to make informed decisions for the reliable synthesis of this important molecule.

Introduction: The Importance of Synthetic Route Selection

The N-benzylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The specific functionalization of both the piperidine and benzyl moieties allows for the fine-tuning of pharmacological properties. The synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride involves the formation of a crucial carbon-nitrogen bond between the piperidine nitrogen and the 3-methylbenzyl group. The choice of synthetic methodology for this transformation directly impacts not only the yield and purity of the final product but also the consistency and reliability of the process. This guide will dissect the two most prevalent strategies, providing a framework for selecting the optimal protocol based on experimental evidence and theoretical principles.

Method 1: Reductive Amination

Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds. This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale

The reductive amination of 4-piperidinemethanol with 3-methylbenzaldehyde proceeds through a two-step sequence within a single reaction vessel.

Reductive_Amination

The initial step is the nucleophilic attack of the secondary amine of 4-piperidinemethanol on the carbonyl carbon of 3-methylbenzaldehyde, followed by dehydration to form an iminium ion. The choice of a mild reducing agent is critical to the success of this one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is selective for the reduction of the iminium ion over the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct (3-methylbenzyl alcohol).[1][2] The steric bulk and reduced reactivity of NaBH(OAc)₃ compared to other borohydrides like NaBH₄ prevent the premature reduction of the aldehyde.[1]

Experimental Protocol: Reductive Amination

Materials:

  • 4-Piperidinemethanol

  • 3-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or methanol)

Procedure:

  • To a stirred solution of 4-piperidinemethanol (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add 3-methylbenzaldehyde (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.[1]

  • Carefully add sodium triacetoxyborohydride (1.1-1.5 equivalents) portion-wise to the reaction mixture. The reaction is often exothermic, and slow addition is recommended to control the temperature.[1]

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base of (1-(3-Methylbenzyl)piperidin-4-yl)methanol.

  • For the hydrochloride salt formation, dissolve the crude free base in a suitable solvent like diethyl ether or methanol and add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.[4]

  • Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride.

Method 2: Direct Alkylation (SN2 Reaction)

Direct N-alkylation is a classical and straightforward approach for the synthesis of amines. This method involves the nucleophilic attack of the amine on an alkyl halide, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Rationale

In this one-step concerted mechanism, the lone pair of electrons on the nitrogen atom of 4-piperidinemethanol acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methylbenzyl chloride (or bromide). Simultaneously, the bond between the carbon and the leaving group (halide) is broken.

SN2_Reaction

The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the hydrohalic acid byproduct generated during the reaction. The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile.

Experimental Protocol: Direct Alkylation

Materials:

  • 4-Piperidinemethanol

  • 3-Methylbenzyl chloride or 3-Methylbenzyl bromide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or methanol)

Procedure:

  • To a stirred suspension of 4-piperidinemethanol (1.0 equivalent) and a base such as potassium carbonate (1.5-2.0 equivalents) in a suitable solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF), add 3-methylbenzyl chloride or bromide (1.0-1.2 equivalents).

  • Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the halide.[3]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude free base of (1-(3-Methylbenzyl)piperidin-4-yl)methanol.

  • For the hydrochloride salt formation, follow the same procedure as described in the reductive amination protocol.[4]

Comparative Analysis of Reproducibility and Performance

ParameterReductive AminationDirect Alkylation (SN2)
Starting Materials 4-Piperidinemethanol, 3-Methylbenzaldehyde4-Piperidinemethanol, 3-Methylbenzyl Halide
Key Reagents Sodium triacetoxyborohydridePotassium carbonate or Triethylamine
Typical Solvents Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Acetonitrile (ACN), N,N-Dimethylformamide (DMF)
Reaction Conditions Room temperature, 2-12 hoursRoom temperature to 80 °C, 4-24 hours
Reported Yields (for analogous compounds) Generally high (often >80%)Variable, can be high but may be lower due to side reactions
Purity Profile Generally high, with potential for alcohol byproductPotential for over-alkylation (quaternary ammonium salt formation) and unreacted starting material
Reproducibility Generally considered highly reproducible due to the mild and selective nature of the reducing agent.Can be less reproducible due to the potential for side reactions, which are sensitive to reaction conditions.
Scalability Readily scalable, with one-pot nature being advantageous.Scalable, but may require careful control of stoichiometry and temperature to minimize side products.
Discussion of Reproducibility Factors

Reductive Amination: The reproducibility of this method is generally high due to several key factors. The use of sodium triacetoxyborohydride as a mild and selective reducing agent minimizes the formation of the alcohol byproduct that can arise from the reduction of the starting aldehyde.[1] This selectivity ensures that the reaction proceeds cleanly towards the desired product. The one-pot nature of the reaction also simplifies the workflow and reduces the potential for material loss between steps. However, the quality of the reducing agent and the anhydrous nature of the reaction conditions are critical for consistent results.

Direct Alkylation: The reproducibility of the SN2 alkylation can be more variable. A primary concern is the potential for over-alkylation , where the product, a tertiary amine, can react further with the alkyl halide to form a quaternary ammonium salt. This side reaction is often difficult to control and can lead to lower yields and purification challenges. The rate of addition of the alkyl halide and the reaction temperature are critical parameters that must be precisely controlled to favor mono-alkylation. The choice of base and solvent can also significantly influence the outcome and reproducibility of the reaction.

Purification and Characterization

Regardless of the synthetic route chosen, purification of the crude product is essential to obtain high-purity (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride.

  • Purification of the Free Base: The crude free base is typically an oil or a low-melting solid and is often purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Formation and Purification of the Hydrochloride Salt: The hydrochloride salt is generally a stable, crystalline solid, which facilitates its handling and purification. The salt is formed by treating a solution of the purified free base with hydrochloric acid.[4] Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate) is a common method to obtain the final product in high purity.

Characterization Data (Predicted based on analogous compounds):

While specific experimental data for the title compound is scarce in publicly available literature, the following characterization data can be anticipated based on the analysis of similar structures such as 1-(3-methylbenzyl)piperidine.[5]

  • ¹H NMR (in CDCl₃ or DMSO-d₆): Expected signals would include aromatic protons from the 3-methylbenzyl group, a singlet for the benzylic CH₂ protons, multiplets for the piperidine ring protons, a signal for the CH₂OH protons, and a signal for the OH proton.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆): Expected signals would correspond to the carbons of the 3-methylbenzyl group, the benzylic carbon, the carbons of the piperidine ring (including the carbon bearing the hydroxymethyl group), and the carbon of the hydroxymethyl group.[5]

  • Melting Point: A sharp melting point for the crystalline hydrochloride salt would be indicative of high purity.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base.

Conclusion and Recommendations

Both reductive amination and direct alkylation are viable methods for the synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride. However, for applications requiring high reproducibility and purity, reductive amination is the recommended method . Its mild reaction conditions, high selectivity, and one-pot nature contribute to a more controlled and consistent synthetic outcome. While direct alkylation is a simpler method in terms of the number of reagents, the inherent risk of over-alkylation presents a significant challenge to its reproducibility, particularly on a larger scale.

For any synthesis campaign, it is crucial to perform small-scale optimization experiments to establish the ideal reaction conditions for the specific substrates and desired scale. Careful monitoring of the reaction progress and thorough characterization of the final product are essential to ensure the synthesis of (1-(3-Methylbenzyl)piperidin-4-yl)methanol hydrochloride with the desired quality and consistency.

References

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst".
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Myers, A. G., et al.
  • EMD Millipore Corp. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available at: [Link]

  • Google Patents. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。